molecular formula C17H34O B15600743 10(E)-Heptadecenol

10(E)-Heptadecenol

Cat. No.: B15600743
M. Wt: 254.5 g/mol
InChI Key: KUZMLQQNGHYFDP-BQYQJAHWSA-N
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Description

10(E)-Heptadecenol is a useful research compound. Its molecular formula is C17H34O and its molecular weight is 254.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

(E)-heptadec-10-en-1-ol

InChI

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h7-8,18H,2-6,9-17H2,1H3/b8-7+

InChI Key

KUZMLQQNGHYFDP-BQYQJAHWSA-N

Origin of Product

United States

Foundational & Exploratory

The Putative Biosynthesis of 10(E)-Heptadecenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

10(E)-Heptadecenol is a long-chain unsaturated fatty alcohol that has been identified as a component of insect pheromone blends, playing a crucial role in chemical communication. Understanding its biosynthesis is of significant interest for the development of sustainable pest management strategies and for broader applications in synthetic biology. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound in organisms, primarily drawing parallels from known insect pheromone biosynthesis. While a complete and specific pathway for this compound has not been fully elucidated in a single organism, this document consolidates evidence from related biosynthetic pathways to propose a scientifically grounded sequence of enzymatic reactions. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the proposed metabolic pathway and experimental workflows.

Introduction

Long-chain unsaturated alcohols are a diverse class of molecules with significant biological activities, most notably as semiochemicals in insects. This compound, a C17 monounsaturated alcohol with a trans double bond at the Δ10 position, is a representative of this class. The biosynthesis of such specialized molecules is believed to originate from general fatty acid metabolism, followed by a series of modifications by specific enzymes to achieve the required chain length, desaturation, and functional group. This guide outlines a putative four-step biosynthetic pathway for this compound, commencing with the synthesis of the odd-chain fatty acid precursor, followed by desaturation and final reduction.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is a multi-step process initiated in the fatty acid synthase (FAS) complex and completed by modifying enzymes, likely localized to the endoplasmic reticulum. The pathway can be dissected into four key enzymatic steps:

  • De Novo Synthesis of Heptadecanoyl-CoA (C17:0-CoA): Unlike the more common even-chain fatty acids, the biosynthesis of the C17 backbone of heptadecenol requires an odd-chain primer. This is achieved by utilizing propionyl-CoA instead of acetyl-CoA as the initial substrate for the fatty acid synthase (FAS) complex.[1][2] The subsequent elongation cycles proceed with the addition of two-carbon units from malonyl-CoA, culminating in the formation of heptadecanoyl-CoA (C17:0-CoA).[1][2]

  • Activation of Heptadecanoic Acid: The synthesized heptadecanoic acid is activated to its coenzyme A thioester, heptadecanoyl-CoA, by an acyl-CoA synthetase (ACS). This activation is a prerequisite for the subsequent desaturation and reduction steps.

  • Δ10-Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the 10th carbon position of the heptadecanoyl-CoA chain. This reaction is regio- and stereospecific, producing (10E)-heptadecenoyl-CoA. Desaturases that create (E) double bonds have been identified in the biosynthesis of insect pheromones.[3] For instance, in Grapholita molesta, a Δ10-desaturase has been shown to produce (E/Z)10-tetradecenoyl-CoA.[3]

  • Reduction to this compound: The final step is the reduction of the acyl-CoA thioester to the corresponding primary alcohol. This is catalyzed by a fatty acyl-CoA reductase (FAR), which utilizes NADPH as a reductant.[4][5] FARs are known to be involved in the biosynthesis of fatty alcohols for various biological purposes, including insect pheromones and plant waxes.[4]

Below is a DOT language representation of this putative pathway.

Biosynthesis_of_10E_Heptadecenol cluster_fas Fatty Acid Synthase (FAS) Complex cluster_modification Endoplasmic Reticulum Propionyl_CoA Propionyl-CoA Heptadecanoyl_ACP Heptadecanoyl-ACP Propionyl_CoA->Heptadecanoyl_ACP FAS Malonyl_CoA Malonyl-CoA (x7) Heptadecanoyl_CoA Heptadecanoyl-CoA (C17:0) Heptadecanoyl_ACP->Heptadecanoyl_CoA Acyl-ACP Thioesterase Heptadecenoyl_CoA 10(E)-Heptadecenoyl-CoA Heptadecanoyl_CoA->Heptadecenoyl_CoA Δ10-Desaturase (+ O2, + 2e-) Heptadecenol This compound Heptadecenoyl_CoA->Heptadecenol Fatty Acyl-CoA Reductase (FAR) (+ 2 NADPH)

Putative biosynthetic pathway of this compound.

Quantitative Data

Direct kinetic data for the enzymes involved in this compound biosynthesis is not available. However, data from homologous enzymes in related pathways can provide valuable insights for experimental design and metabolic modeling.

Table 1: Kinetic Parameters of Related Fatty Acyl-CoA Desaturases

EnzymeOrganismSubstrateProductsKm (µM)Vmax (pmol/min/mg protein)Reference
BmDesat1Bombyx moriPalmitoyl-CoA (C16:0)(Z11)-Hexadecenoyl-CoA~5~250[6]
TpiDesatThaumetopoea pityocampaPalmitoyl-CoA (C16:0)(Z11)-Hexadecenoyl-CoAN/AN/A[7]
GmolDesatGrapholita molestaMyristoyl-CoA (C14:0)(E/Z10)-Tetradecenoyl-CoAN/AN/A[3]

N/A: Not available in the cited literature.

Table 2: Substrate Specificity of Related Fatty Acyl-CoA Reductases (FARs)

EnzymeOrganismPreferred Substrates (Chain Length)ProductReference
FAR1Mus musculusC16:0, C18:0, C18:1Fatty Alcohols[8]
FAR2Mus musculusC16:0, C18:0Fatty Alcohols[8]
AtFAR1,4,5Arabidopsis thalianaC18:0, C20:0, C22:0Primary Fatty Alcohols[5]

Experimental Protocols

The functional characterization of the enzymes in the putative this compound biosynthetic pathway relies on their heterologous expression and subsequent biochemical assays.

Heterologous Expression of Desaturase and FAR Genes

Objective: To produce functional desaturase and FAR enzymes for in vitro assays.

Methodology:

  • Gene Isolation and Cloning: Candidate desaturase and FAR genes are identified from the target organism's transcriptome or genome. The open reading frames are amplified by PCR and cloned into a suitable expression vector (e.g., pYEX-CHT for yeast or pET series for E. coli).[9][10]

  • Heterologous Expression: The expression vectors are transformed into a suitable host strain. Saccharomyces cerevisiae is a common host for expressing membrane-bound desaturases.[9] For FARs, both yeast and E. coli have been used successfully.[4]

  • Protein Expression and Microsome/Cell Lysate Preparation:

    • Yeast: Transformed yeast are grown in appropriate selective media. Protein expression is induced (e.g., with galactose for GAL1 promoter). Cells are harvested, and microsomes are prepared by differential centrifugation.[11]

    • E. coli: Transformed E. coli are grown to mid-log phase, and protein expression is induced (e.g., with IPTG for lac promoter). Cells are harvested and lysed by sonication or French press. The cell lysate can be used directly or further purified.

In Vitro Enzyme Assays

Objective: To determine the function and substrate specificity of the heterologously expressed enzymes.

A. Desaturase Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal preparation or cell lysate containing the desaturase.

    • Fatty acyl-CoA substrate (Heptadecanoyl-CoA).

    • NADH or NADPH as a cofactor.

    • Buffer (e.g., phosphate (B84403) buffer, pH 7.2).[12]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[12]

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the acyl-CoAs to free fatty acids.

  • Extraction and Derivatization: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane). Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol.

  • Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products based on their retention times and mass spectra. The position and geometry of the double bond can be determined by further analysis of DMDS adducts of the FAMEs.

B. Fatty Acyl-CoA Reductase (FAR) Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Cell lysate or purified FAR enzyme.

    • Unsaturated fatty acyl-CoA substrate ((10E)-Heptadecenoyl-CoA).

    • NADPH as a cofactor.[8]

    • Buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Extraction: Extract the fatty alcohols from the reaction mixture using an organic solvent (e.g., hexane (B92381) or chloroform/methanol).

  • Analysis: Analyze the extracted products by GC-MS. The identity of the fatty alcohol can be confirmed by comparing its retention time and mass spectrum with an authentic standard of this compound.

Below is a DOT language representation of a typical experimental workflow for enzyme characterization.

Experimental_Workflow cluster_molecular_biology Gene Cloning and Expression cluster_biochemistry Enzyme Assay and Analysis Gene_Isolation Isolate Candidate Gene (Desaturase or FAR) Cloning Clone into Expression Vector Gene_Isolation->Cloning Transformation Transform into Host (e.g., Yeast) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Harvest Harvest Cells & Prepare Lysate/Microsomes Expression->Cell_Harvest Enzyme_Assay In Vitro Assay (Substrate + Cofactors) Cell_Harvest->Enzyme_Assay Extraction Extract Products (Fatty Acids/Alcohols) Enzyme_Assay->Extraction Derivatization Derivatize to FAMEs (for Desaturase Assay) Extraction->Derivatization if desaturase GC_MS GC-MS Analysis Extraction->GC_MS if FAR Derivatization->GC_MS

Experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to follow a conserved pathway involving fatty acid synthesis with an odd-chain primer, followed by specific desaturation and reduction steps. While direct evidence for the entire pathway in a single organism is currently lacking, the characterization of homologous enzymes from insect pheromone biosynthesis provides a strong foundation for this putative pathway. Future research should focus on the identification and functional characterization of the specific Δ10-desaturase and fatty acyl-CoA reductase responsible for the production of this compound in organisms known to produce this compound. The elucidation of this pathway will not only advance our understanding of insect chemical ecology but also provide valuable enzymatic tools for the microbial production of high-value oleochemicals.

References

10(E)-Heptadecenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(E)-Heptadecenol is a long-chain fatty alcohol with a defined chemical structure. This technical guide provides a concise overview of its fundamental chemical and physical properties. While specific biological activities and signaling pathways for this compound are not extensively documented in current scientific literature, this document also explores the known biological roles of structurally similar long-chain fatty alcohols to offer a contextual framework and suggest potential areas for future investigation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, a monounsaturated fatty alcohol, possesses a 17-carbon chain with a single double bond in the trans (E) configuration at the 10th carbon position. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 98329-34-1[1]
Molecular Formula C₁₇H₃₄O[1]
Molecular Weight 254.45 g/mol [1]
Synonyms (10E)-10-Heptadecen-1-ol, trans-10-Heptadecen-1-ol
Physical State Not specified in literature
Solubility Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is a notable lack of specific data in peer-reviewed literature regarding the biological activity and associated signaling pathways of this compound. However, the broader class of long-chain fatty alcohols has been reported to exhibit various biological effects, which may provide a basis for future investigation into the potential roles of this compound.

It is important to emphasize that the following information is based on structurally related compounds and should not be directly extrapolated to this compound without experimental validation.

Potential Antimicrobial and Antioxidant Activities

Some long-chain unsaturated alcohols have been investigated for their antimicrobial and antioxidant properties. For instance, other long-chain fatty alcohols and related compounds have demonstrated activity against various bacterial and fungal strains. Additionally, the presence of a double bond in the carbon chain can sometimes confer antioxidant capabilities by acting as a scavenger of reactive oxygen species. These potential activities for this compound remain to be experimentally confirmed.

Role in Cellular Signaling

Fatty alcohols can be precursors to or components of more complex lipids that play crucial roles in cellular signaling. For example, they can be incorporated into cell membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins. They can also be metabolized to fatty acids or other signaling molecules. However, no specific signaling pathways involving this compound have been identified.

Future Research Directions

The absence of specific biological data for this compound highlights a significant gap in the scientific literature and presents several opportunities for future research:

  • Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol for this compound would be a valuable contribution, enabling further biological studies.

  • Biological Screening: A comprehensive screening of this compound for various biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects, is warranted.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the specific cellular and molecular targets and signaling pathways involved.

Conclusion

This compound is a well-defined chemical entity with known physical properties. However, its biological role remains largely unexplored. While the activities of structurally similar compounds may suggest potential avenues of investigation, dedicated experimental studies are necessary to determine the specific biological functions and signaling pathways of this compound. This technical guide serves to summarize the current state of knowledge and to encourage further research into this potentially interesting long-chain fatty alcohol.

Logical Relationship Diagram

Due to the lack of established experimental workflows or signaling pathways for this compound in the current scientific literature, a diagram representing these aspects cannot be provided. The logical flow for future research is outlined in the "Future Research Directions" section.

Future_Research_Workflow cluster_synthesis Synthesis & Characterization cluster_mechanistic Mechanistic Studies Synthesis Develop Synthetic Protocol Purification Purify Compound Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification->Characterization Bio_Screening Broad Biological Screening (Antimicrobial, Cytotoxicity, etc.) Characterization->Bio_Screening Hit_Identification Identify Active Compound(s) Bio_Screening->Hit_Identification MoA Elucidate Mechanism of Action Hit_Identification->MoA Pathway_Analysis Identify Signaling Pathways MoA->Pathway_Analysis

Caption: A proposed workflow for future research on this compound.

References

Spectroscopic Profile of 10(E)-Heptadecenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: (10E)-Heptadec-10-en-1-ol

  • Molecular Formula: C₁₇H₃₄O

  • Molecular Weight: 254.45 g/mol

  • CAS Number: 98329-34-1

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 10(E)-Heptadecenol based on established principles of NMR, IR, and MS for similar long-chain unsaturated alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~5.4mH-10, H-11 (Olefinic)
3.64tH-1 (CH₂-OH)
~2.0mH-9, H-12 (Allylic)
~1.57mH-2 (CH₂-CH₂-OH)
1.2-1.4mH-3 to H-8, H-13 to H-16 (Methylene chain)
0.88tH-17 (Terminal CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~130C-10, C-11 (Olefinic)
~63C-1 (CH₂-OH)
~32C-2, C-9, C-12
~29C-3 to C-8, C-13 to C-15
~22C-16
~14C-17 (Terminal CH₃)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (Hydrogen-bonded)
~3020Medium=C-H stretch (Olefinic)
2920, 2850StrongC-H stretch (Aliphatic)
~1670WeakC=C stretch (trans)
~1465MediumC-H bend (Methylene)
~1060StrongC-O stretch (Primary alcohol)
~965Strong=C-H bend (trans-Olefinic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zInterpretation
254[M]⁺ (Molecular ion)
236[M-H₂O]⁺ (Loss of water)
VariousFragments from cleavage of the aliphatic chain

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-chain unsaturated alcohols like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent inside the NMR tube. Add a small drop of TMS as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 drops)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (dissolved in a suitable volatile solvent like methanol (B129727) or hexane (B92381) to a concentration of ~1 mg/mL)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization-Mass Spectrometer (ESI-MS).

Procedure (using GC-MS):

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A suitable temperature program should be used to elute the compound.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for such molecules. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Sample->IR Neat Liquid MS MS Sample->MS Dilute in MeOH/Hexane Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

A flowchart of the spectroscopic analysis workflow.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific, well-documented signaling pathways in which this compound is directly implicated. Long-chain fatty alcohols can be precursors to or metabolites of fatty acids and may play roles in membrane structure and cellular signaling, but specific pathways for this particular molecule are not established.

The logical relationship for identifying an unknown long-chain unsaturated alcohol using the discussed spectroscopic techniques is outlined in the following diagram.

Identification_Logic Start Unknown Sample IR_Analysis IR Analysis: - Broad OH stretch (~3330 cm⁻¹) - C=C stretch (~1670 cm⁻¹) - C-O stretch (~1060 cm⁻¹) Start->IR_Analysis MS_Analysis MS Analysis: - Determine Molecular Weight - Observe [M-18]⁺ peak Start->MS_Analysis NMR_Analysis NMR Analysis: - Olefinic protons (~5.4 ppm) - CH₂OH protons (~3.6 ppm) - Olefinic carbons (~130 ppm) - CH₂OH carbon (~63 ppm) Start->NMR_Analysis Conclusion Structure Confirmed: This compound IR_Analysis->Conclusion Functional Groups Match MS_Analysis->Conclusion MW and Fragmentation Match NMR_Analysis->Conclusion Chemical Shifts & Connectivity Match

Logical workflow for structural identification.

The Elusive Scent: Investigating the Potential Biological Role of 10(E)-Heptadecenol in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Abstract

10(E)-Heptadecenol, a long-chain unsaturated fatty alcohol, presents a chemical structure analogous to many known insect pheromones. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific biological role in insect communication. While direct evidence is currently lacking, its structural characteristics suggest a potential, yet unconfirmed, function as a semiochemical. This technical guide synthesizes the current state of knowledge, framing the potential significance of this compound within the broader context of well-characterized insect pheromones. Due to the absence of specific data for this compound, this paper will use the extensively studied honey bee (Apis mellifera) queen retinue pheromone (QRP) as an illustrative model. This approach will provide researchers with the necessary conceptual and methodological framework to investigate the biological activity of novel compounds like this compound. We will detail the established roles of QRP components, present quantitative data on their effects, outline key experimental protocols for pheromone identification and bioassays, and visualize the associated signaling and experimental workflows. This guide aims to be a valuable resource for stimulating and directing future research into the chemical ecology of insects and the discovery of new behavior-modifying compounds.

Introduction to Insect Chemical Communication

Insects have evolved a sophisticated and highly specific chemical language to navigate their environment and regulate complex social interactions.[1] This communication is mediated by a diverse array of semiochemicals, which are broadly classified based on whether they mediate intraspecific (pheromones) or interspecific (allelochemicals) interactions. Pheromones, in particular, are fundamental to the survival and reproduction of many insect species, influencing behaviors such as mating, aggregation, alarm signaling, and social organization.[2]

Many insect pheromones are derived from fatty acid metabolism, resulting in a wide range of long-chain hydrocarbons, alcohols, aldehydes, and esters.[3][4] The specificity of these chemical signals is often determined by factors such as the length of the carbon chain, the position and geometry of double bonds, and the presence of functional groups.

This compound: A Candidate Pheromone?

This compound (CAS 98329-34-1) is a C17 unsaturated fatty alcohol with the molecular formula C₁₇H₃₄O.[5][6] Its structure, a long aliphatic chain with a single double bond in the (E) configuration and a terminal alcohol group, is characteristic of many identified moth sex pheromones. These pheromones are typically long-chain unsaturated alcohols, acetates, or aldehydes. The high specificity of insect olfactory receptors to subtle variations in these structures allows for clear species recognition and mating behavior initiation.

While no definitive studies have identified this compound as a pheromone for any specific insect species to date, its chemical properties make it a plausible candidate for such a role. Future research, employing techniques such as gas chromatography-electroantennography (GC-EAD) on insect antennal preparations, could reveal its biological activity.

Illustrative Model: The Honey Bee Queen Retinue Pheromone (QRP)

Given the lack of specific data for this compound, we will utilize the well-documented queen retinue pheromone (QRP) of the honey bee (Apis mellifera) as a case study. QRP is a complex blend of compounds that regulates a wide range of behaviors and physiological processes within the honey bee colony, making it an excellent model for understanding the multifaceted nature of insect chemical communication.[2][7]

The primary component of QRP is 9-oxo-2-decenoic acid (9-ODA), which acts as both a releaser pheromone, attracting workers to the queen, and a primer pheromone, physiologically inhibiting worker ovary development.[7] It also functions as a sex pheromone, attracting drones during mating flights.[7]

Quantitative Data on QRP Components

The following table summarizes the major components of the honey bee queen mandibular pheromone (QMP), a key part of the broader QRP, and their approximate quantities in a mature queen.

CompoundAbbreviationMean Quantity (µ g/queen )Primary Functions
9-oxo-(E)-2-decenoic acid9-ODA150Worker attraction, ovary development inhibition, drone attraction
(R)- and (S)-9-hydroxy-(E)-2-decenoic acid9-HDA80Worker attraction, stabilization of 9-ODA
Methyl p-hydroxybenzoateHOB2Worker attraction
4-hydroxy-3-methoxyphenylethanolHVA2Worker attraction

Data compiled from various sources on honey bee queen pheromones.

Experimental Protocols

The identification and characterization of insect pheromones involve a series of meticulous experimental procedures. The following protocols are fundamental to this area of research and are presented as a guide for investigating novel compounds like this compound.

  • Gland Dissection and Extraction: The mandibular glands of a mature queen honey bee are dissected under a stereomicroscope. The glands are then submerged in a solvent such as dichloromethane (B109758) or hexane (B92381) for a period of 24 hours to extract the chemical constituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The solvent extract is concentrated and injected into a GC-MS system. The GC separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase. The MS then fragments the eluted compounds and provides a mass spectrum, which allows for their identification by comparison to known standards and spectral libraries.

  • Antennal Preparation: An antenna is excised from a worker or drone honey bee. The base and tip of the antenna are carefully placed into electrodes containing a conductive saline solution.

  • Stimulus Delivery: Puffs of air carrying known concentrations of the test compound (e.g., synthetic 9-ODA) are delivered over the antennal preparation.

  • Signal Recording: The electrical potential difference across the antenna is amplified and recorded. A significant depolarization in response to the chemical stimulus indicates the presence of olfactory receptors sensitive to that compound.

  • Arena Setup: A small cage or petri dish is prepared with a group of worker bees (typically 20-30) that have been queenless for several hours.

  • Stimulus Introduction: A dummy "queen" (e.g., a small glass rod) is coated with a known amount of the test substance (e.g., synthetic QRP) or a solvent control.

  • Behavioral Observation: The dummy is introduced into the arena, and the number of worker bees touching, licking, and antennating the dummy is recorded over a set period (e.g., 5 minutes). A significantly higher level of attraction to the pheromone-treated dummy compared to the control indicates a positive behavioral response.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in pheromone research.

Experimental_Workflow cluster_extraction Extraction & Identification cluster_bioassay Bioassays Insect Insect Specimen (e.g., Queen Bee) Dissection Gland Dissection Insect->Dissection Extraction Solvent Extraction Dissection->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification GCMS->Identification Synthesis Chemical Synthesis of Candidate Compound Identification->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Behavior Behavioral Assay Synthesis->Behavior Confirmation Confirmation of Biological Activity EAG->Confirmation Behavior->Confirmation

Caption: A generalized experimental workflow for the identification and validation of insect pheromones.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (e.g., 9-ODA) OR Odorant Receptor (OR) in Antennal Neuron Pheromone->OR G_Protein G-protein Activation OR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission Behavior Behavioral Response (e.g., Attraction) Signal_Transmission->Behavior

Caption: A simplified diagram of a typical pheromone signal transduction pathway in an insect olfactory neuron.

Conclusion and Future Directions

While the biological role of this compound in insect communication remains to be elucidated, its chemical structure strongly suggests it as a candidate for future investigation. The methodologies and conceptual frameworks developed through the study of well-known pheromones, such as the honey bee's QRP, provide a clear roadmap for such research.

Future studies should focus on screening this compound against a wide range of insect species, particularly those known to utilize long-chain unsaturated alcohols as pheromones. A combination of electrophysiological and behavioral assays will be crucial in determining if this compound elicits any biological response. Should a role be identified, further research into its biosynthesis, mechanism of action, and potential for application in pest management or pollinator attraction would be warranted. The exploration of such novel compounds is essential for advancing our understanding of chemical ecology and for the development of new, environmentally benign technologies.

References

An In-depth Technical Guide to the Known Isomers and Stereochemistry of Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers and stereochemistry of heptadecenol (C₁₇H₃₄O), a long-chain unsaturated alcohol with significant potential in various scientific and industrial applications, including pheromone-based pest management and as a precursor in novel drug development. This document details the structural and stereochemical diversity of heptadecenol, presents available physicochemical data in a structured format, and outlines relevant experimental protocols for synthesis and characterization.

Introduction to Heptadecenol Isomerism

Heptadecenol, with its 17-carbon chain, a single double bond, and a hydroxyl group, can exist in numerous isomeric forms. This isomerism is broadly categorized into constitutional (or structural) isomerism and stereoisomerism.

  • Constitutional Isomers: These isomers differ in the connectivity of their atoms, meaning the position of the double bond and the hydroxyl group along the carbon chain varies. For a C17 chain, there are numerous possibilities for the locations of these two functional groups.

  • Stereoisomers: For each constitutional isomer, stereoisomers can exist. These have the same connectivity but differ in the spatial arrangement of their atoms. This includes:

    • Geometric Isomerism (E/Z): Arising from the restricted rotation around the carbon-carbon double bond. The cis (Z) or trans (E) configuration is determined by the Cahn-Ingold-Prelog priority rules.

    • Optical Isomerism (R/S): Occurring in isomers where the hydroxyl group is attached to a chiral carbon center (a carbon atom bonded to four different groups). The configuration is designated as R (rectus) or S (sinister).

The biological activity and physicochemical properties of heptadecenol isomers can vary significantly based on their specific structure and stereochemistry. For instance, the sex pheromone of the chrysanthemum gall midge, Rhopalomyia longicauda, has been identified as a specific stereoisomer of a heptadecenol derivative.

Known Isomers of Heptadecenol

Positional Isomers of the Double Bond and Hydroxyl Group

The following table summarizes some of the identified constitutional isomers of heptadecenol, categorized by the position of the double bond and the hydroxyl group.

Isomer NamePosition of Double BondPosition of Hydroxyl Group
8-Heptadecen-2-olC8-C9C2
9-Heptadecen-1-olC9-C10C1
10-Heptadecen-1-olC10-C11C1
11-Heptadecen-1-olC11-C12C1
6-Heptadecen-1-olC6-C7C1
7-Heptadecen-1-olC7-C8C1
Stereoisomers

For each constitutional isomer, E/Z and/or R/S stereoisomers are possible.

This isomer is of particular biological interest. The double bond is in the cis (Z) configuration, and the hydroxyl group at position 2 creates a chiral center. Therefore, two enantiomers exist: (2S, 8Z)-8-heptadecen-2-ol and (2R, 8Z)-8-heptadecen-2-ol. The corresponding butyrate (B1204436) ester of the (2S, 8Z) enantiomer is a major component of the sex pheromone of the chrysanthemum gall midge.

This is a primary alcohol with the double bond in the cis (Z) configuration. As the hydroxyl group is on a primary carbon, it is not a chiral center. Therefore, only E/Z isomers are possible for 9-heptadecen-1-ol.

Physicochemical Data of Heptadecenol Isomers and Analogues

Quantitative data for specific heptadecenol isomers is limited in the public domain. The following table includes available data for a known heptadecenol isomer and related long-chain unsaturated alcohols that can serve as valuable analogues for predicting the properties of other heptadecenol isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Refractive Index
(Z)-9-Heptadecen-1-olC₁₇H₃₄O254.45Not availableNot availableNot available
(Z)-9-Octadecen-1-ol (Oleyl alcohol)C₁₈H₃₆O268.48205-210 (15 mmHg)13-191.458-1.460
(E)-9-Octadecen-1-ol (Elaidyl alcohol)C₁₈H₃₆O268.48330-34034-36Not available
(Z)-11-Hexadecen-1-olC₁₆H₃₂O240.42Not availableNot availableNot available
(Z)-6-Pentadecen-1-olC₁₅H₃₀O226.40Not availableNot availableNot available
1-Heptadecanol (Saturated analogue)C₁₇H₃₆O256.48308.554-551.444

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of heptadecenol isomers, drawing from established procedures for long-chain unsaturated alcohols.

Synthesis of Heptadecenols

A common and versatile method for the synthesis of specific isomers of unsaturated alcohols is the Wittig reaction, followed by reduction or hydrolysis if necessary. Another classical approach involves the alkylation of acetylides.

This protocol outlines a general strategy for synthesizing a (Z)-alkenol. The specific lengths of the starting materials would be chosen to yield the desired heptadecenol isomer.

Diagram of the Wittig Reaction Workflow:

Wittig_Synthesis start Start: Alkyl Halide & Triphenylphosphine (B44618) phosphonium_salt Formation of Phosphonium (B103445) Salt start->phosphonium_salt ylide Ylide Generation (with strong base, e.g., n-BuLi) phosphonium_salt->ylide wittig_reaction Wittig Reaction ylide->wittig_reaction aldehyde Aldehyde aldehyde->wittig_reaction alkene Formation of (Z)-Alkene wittig_reaction->alkene workup Aqueous Workup & Purification alkene->workup product Final Product: (Z)-Heptadecen-1-ol workup->product

Caption: General workflow for the synthesis of a (Z)-alkenol using the Wittig reaction.

Methodology:

  • Preparation of the Phosphonium Ylide:

    • An appropriate alkyl halide (e.g., a bromoalkane) is reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile) to form the corresponding phosphonium salt.

    • The phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) to generate the phosphorus ylide. The reaction is typically carried out at low temperatures (e.g., 0 °C to -78 °C).

  • Wittig Reaction:

    • The desired aldehyde (e.g., an omega-hydroxy aldehyde protected with a suitable protecting group like TBDMS) is dissolved in an anhydrous aprotic solvent and added dropwise to the ylide solution at low temperature.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • If a protecting group was used, it is removed at this stage (e.g., using TBAF for a TBDMS group).

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure (Z)-heptadecen-1-ol.

This method is suitable for preparing alkynols, which can then be selectively reduced to either the (Z)- or (E)-alkenol.

Diagram of the Acetylide Alkylation Workflow:

Acetylide_Alkylation start Start: Terminal Alkyne deprotonation Deprotonation (e.g., n-BuLi) start->deprotonation acetylide Formation of Lithium Acetylide deprotonation->acetylide alkylation Alkylation (SN2) acetylide->alkylation alkyl_halide Omega-Haloalcohol (Protected) alkyl_halide->alkylation alkynol Formation of Protected Alkynol alkylation->alkynol deprotection Deprotection alkynol->deprotection reduction Selective Reduction (e.g., Lindlar's cat. for Z, Na/NH3 for E) deprotection->reduction product Final Product: Heptadecenol reduction->product

Caption: General workflow for the synthesis of a heptadecenol via acetylide alkylation.

Methodology:

  • Formation of the Acetylide: A terminal alkyne is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to form the lithium acetylide.

  • Alkylation: An appropriate omega-haloalcohol (with the hydroxyl group protected) is added to the acetylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup and Deprotection: The reaction is quenched and worked up as described for the Wittig reaction. The protecting group is then removed.

  • Selective Reduction:

    • To obtain the (Z)-alkenol, the alkynol is hydrogenated in the presence of Lindlar's catalyst.

    • To obtain the (E)-alkenol, the alkynol is reduced using sodium metal in liquid ammonia (B1221849) (Birch reduction).

  • Purification: The final product is purified by column chromatography.

Characterization of Heptadecenol Isomers

The structure and stereochemistry of synthesized heptadecenol isomers are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms. Key signals for heptadecenols include:

    • Olefinic protons (-CH=CH-): Typically in the range of 5.3-5.5 ppm. The coupling constant (J-value) between these protons can help determine the stereochemistry of the double bond (J ≈ 10-12 Hz for cis and J ≈ 15-18 Hz for trans).

    • Protons on the carbon bearing the hydroxyl group (-CH-OH): Chemical shift depends on whether the alcohol is primary, secondary, or tertiary. For primary alcohols, a triplet around 3.6 ppm is expected. For secondary alcohols, a multiplet around 3.7-4.0 ppm is typical.

    • The hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: Provides information about the carbon skeleton. The chemical shifts of the olefinic carbons and the carbon bearing the hydroxyl group are diagnostic.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like heptadecenols. The mass spectrum provides information about the molecular weight (from the molecular ion peak) and fragmentation pattern, which can help in structure elucidation.

GC is used to assess the purity of the synthesized heptadecenol and to separate different isomers. By using a suitable capillary column (e.g., a polar column for separating fatty alcohols), positional and geometric isomers can often be resolved. Retention times can be compared to authentic standards for identification.

For chiral heptadecenols (i.e., secondary alcohols), chiral HPLC is employed to separate and quantify the enantiomers. A chiral stationary phase is used, and the separation is based on the differential interaction of the enantiomers with the chiral selector. This technique is essential for determining the enantiomeric excess (ee) of a chiral synthesis.

Diagram of the Analytical Workflow for a Chiral Heptadecenol:

Analytical_Workflow sample Synthesized Heptadecenol Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc Chiral HPLC Analysis sample->hplc purity Purity and Positional Isomerism gcms->purity structure Structural Elucidation (Connectivity) nmr->structure stereochem Geometric (E/Z) and Optical (R/S) Purity hplc->stereochem

Caption: Analytical workflow for the characterization of a synthesized chiral heptadecenol.

Conclusion

The isomeric and stereochemical landscape of heptadecenol is vast and offers a rich area for further research and development. While data on many specific isomers remains to be fully elucidated, the established synthetic and analytical methodologies for long-chain unsaturated alcohols provide a solid foundation for the preparation and characterization of novel heptadecenol compounds. A systematic approach to synthesizing and characterizing the various positional and stereoisomers will be crucial for unlocking their full potential in diverse applications, from agriculture to medicine. This guide serves as a foundational resource for scientists and researchers embarking on the exploration of this promising class of molecules.

In-Depth Technical Guide: Physicochemical Properties of 10(E)-Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical state and solubility of 10(E)-Heptadecenol. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous long-chain fatty alcohols and outlines standardized experimental protocols for determining these properties.

Introduction to this compound

This compound is an unsaturated fatty alcohol with a 17-carbon chain. Its structure includes a hydroxyl (-OH) group and a carbon-carbon double bond at the 10th position with trans (E) stereochemistry. Fatty alcohols are characterized as high-molecular-mass, straight-chain primary alcohols.[1] Depending on their carbon chain length, they can be colorless oily liquids or waxy solids.[1] The physicochemical properties of these molecules, such as physical state and solubility, are crucial for their application in research and industry, including their use as surfactants, emulsifiers, and emollients.[1]

Predicted Physicochemical Properties

Physical State:

Long-chain saturated alcohols with a similar number of carbon atoms, such as 1-heptadecanol (B72759) (C17H36O), are solids at room temperature. For instance, the saturated C17 alcohol has a melting point range of 51-55 °C. The presence of a trans double bond in this compound is expected to result in a slightly lower melting point compared to its saturated counterpart due to less efficient packing in the crystal lattice. However, it is still anticipated to be a waxy solid at standard room temperature (20-25 °C).

Solubility:

The solubility of alcohols is largely dictated by the balance between the polar hydroxyl group and the nonpolar hydrocarbon chain.[2][3]

  • Water: Small alcohols are miscible with water due to hydrogen bonding.[4] However, as the carbon chain length increases beyond four or five carbons, water solubility decreases significantly.[2][4] Therefore, this compound, with its long 17-carbon chain, is expected to be practically insoluble in water.[2]

  • Organic Solvents: Following the "like dissolves like" principle, long-chain fatty alcohols are generally soluble in nonpolar and moderately polar organic solvents.[5] This is because the large, nonpolar hydrocarbon tail can interact favorably with nonpolar solvent molecules.[2]

The following table summarizes the predicted properties for this compound.

PropertyPredicted Value/StateRationale
Physical State Waxy SolidBased on the properties of saturated C17 alcohols. The trans double bond slightly lowers the melting point.
Melting Point Slightly below 51-55 °CComparison with 1-heptadecanol (C17H36O).
Water Solubility InsolubleThe long, hydrophobic carbon chain dominates the molecule's properties.
Organic Solvent Solubility SolubleExpected to be soluble in nonpolar solvents like hexane (B92381) and chlorinated solvents, and moderately soluble in alcohols like ethanol.

Experimental Protocols for Property Determination

For definitive characterization, the following experimental protocols are recommended.

3.1. Determination of Physical State and Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a solid compound.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

3.2. Determination of Solubility (Shake-Flask Method)

This widely used method determines the saturation solubility of a substance in a given solvent.

  • Apparatus: Erlenmeyer flasks with stoppers, analytical balance, constant temperature shaker bath, filtration system (e.g., syringe filters), analytical instrument for quantification (e.g., Gas Chromatography).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, hexane) in an Erlenmeyer flask.

    • Seal the flask and place it in a constant temperature shaker bath, typically set at 25 °C.

    • Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand undisturbed for at least 24 hours in the same temperature bath to allow undissolved material to settle.

    • Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are included. It is advisable to filter the sample.

    • Quantify the concentration of this compound in the sample using a suitable analytical technique.

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The following tables are structured for the clear presentation of experimental data once obtained.

Table 1: Physical State and Melting Point

Parameter Observed Value
Physical State at 25°C

| Melting Point Range (°C) | |

Table 2: Solubility Data

Solvent Temperature (°C) Solubility (g/L)
Water 25
Ethanol 25
Methanol 25
Acetone 25
Hexane 25

| Chloroform | 25 | |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical state and solubility of this compound.

G cluster_physical_state Physical State Determination cluster_solubility Solubility Determination Sample This compound Sample Visual_Inspection Visual Inspection at 25°C Sample->Visual_Inspection Is_Solid Is it a solid? Visual_Inspection->Is_Solid Record_Solid Record: Solid Is_Solid->Record_Solid Yes Record_Liquid Record: Liquid Is_Solid->Record_Liquid No Melting_Point Determine Melting Point (Capillary Method) Record_Solid->Melting_Point Start_Solubility Select Solvents (e.g., Water, Ethanol, Hexane) Shake_Flask Shake-Flask Method: Add excess solute to solvent Start_Solubility->Shake_Flask Equilibrate Equilibrate at 25°C (24-48h) Shake_Flask->Equilibrate Settle Settle and Separate Phases Equilibrate->Settle Quantify Quantify Concentration of Supernatant Settle->Quantify Record_Solubility Record Solubility Data Quantify->Record_Solubility

Caption: Workflow for determining the physical state and solubility of this compound.

References

Methodological & Application

Synthesis of 10(E)-Heptadecenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 10(E)-Heptadecenol, a long-chain unsaturated alcohol. The synthesis of this and structurally similar compounds is of interest in various fields, including the development of insect pheromones for pest management and as intermediates in the synthesis of bioactive molecules. The primary synthetic strategies discussed are the Wittig reaction and olefin cross-metathesis, both of which are powerful methods for the stereoselective formation of carbon-carbon double bonds.

Introduction

This compound is a C17 monounsaturated primary alcohol. The key structural feature is the trans (E) configuration of the double bond between carbons 10 and 11. The stereoselective synthesis of such alkenes is a common challenge in organic chemistry. This document outlines two effective methods to achieve this synthesis: the Wittig reaction, which utilizes a stabilized phosphorus ylide, and the Grubbs catalyst-mediated cross-metathesis.

Synthetic Strategies

Two principal retrosynthetic disconnections for this compound are considered, guiding the choice of the Wittig reaction and cross-metathesis as suitable synthetic methods.

Retrosynthesis cluster_wittig Wittig Reaction cluster_metathesis Cross-Metathesis Target This compound Wittig_reagents Heptyltriphenylphosphonium ylide + 10-Hydroxydecanal Target->Wittig_reagents C10=C11 disconnection Metathesis_reagents 1-Octene (B94956) + 10-Undecen-1-ol (B85765) Target->Metathesis_reagents C10=C11 disconnection

Caption: Retrosynthetic analysis of this compound.

Method 1: Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds and phosphorus ylides. To achieve the desired (E)-stereoselectivity for this compound, a stabilized or semi-stabilized ylide is typically employed. However, for non-stabilized ylides, which are common for alkyl chains, reaction conditions can be modified to favor the (E)-product, such as using the Schlosser modification. The general approach involves the reaction of a C10 aldehyde with a C7 phosphonium (B103445) ylide.

Experimental Protocol: Wittig Synthesis of a Long-Chain (E)-Alkenol

This protocol is adapted from the synthesis of a structurally similar long-chain (E)-alkenyl acetate (B1210297) and can be modified for this compound.

Step 1: Preparation of Heptyltriphenylphosphonium Bromide

  • To a solution of triphenylphosphine (B44618) in anhydrous toluene (B28343) under a nitrogen atmosphere, add 1-bromoheptane.

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid (the phosphonium salt).

  • Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.

Step 2: Ylide Formation and Reaction with 10-Hydroxydecanal

  • Suspend the heptyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) dropwise until the deep red color of the ylide persists.

  • Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Add a solution of 10-hydroxydecanal in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product contains the desired this compound, the (Z)-isomer, and triphenylphosphine oxide (TPPO) as a major byproduct.

  • To remove the bulk of the TPPO, the crude residue can be triturated with a non-polar solvent like hexane (B92381), in which the TPPO is poorly soluble.

  • Further purification is achieved by column chromatography on silica (B1680970) gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The (E)- and (Z)-isomers can often be separated under these conditions.

Quantitative Data for Wittig Synthesis of (E)-Alkenols
ReactantsBase/SolventYield (%)E:Z RatioReference
Octanal + Butyltriphenylphosphonium ylideNaHMDS / DME75-85>95:5 (E)[1]
Benzaldehyde + Benzyltriphenylphosphonium ylide50% NaOH / CH₂Cl₂~70mixture[2]
Aldehyde + Stabilized Ylide (e.g., ester)NaH / THFHigh>95:5 (E)[3]

Note: Yields and stereoselectivity are highly dependent on the specific substrates, base, solvent, and reaction conditions.

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Purification Phosphonium_Salt Heptyltriphenylphosphonium Bromide Ylide Heptyltriphenylphosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction_Mixture Reaction Ylide->Reaction_Mixture Aldehyde 10-Hydroxydecanal Aldehyde->Reaction_Mixture Crude_Product Crude this compound + TPPO Reaction_Mixture->Crude_Product Trituration Trituration (Hexane) Crude_Product->Trituration Remove TPPO Chromatography Silica Gel Column Chromatography Trituration->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Workflow for the Wittig synthesis of this compound.

Method 2: Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful reaction that forms new carbon-carbon double bonds by scrambling and reforming the double bonds of two different alkene starting materials. The use of well-defined ruthenium catalysts, such as Grubbs catalysts, allows for high functional group tolerance and often favors the formation of the thermodynamically more stable (E)-isomer. For the synthesis of this compound, this would involve the reaction of 1-octene and 10-undecen-1-ol.

Experimental Protocol: Cross-Metathesis Synthesis of a Long-Chain (E)-Alkenol

This protocol is based on general procedures for Grubbs catalyst-mediated cross-metathesis of long-chain alkenes and functionalized alkenols.[4]

Step 1: Reaction Setup

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10-undecen-1-ol and 1-octene (typically a slight excess of one reagent is used) in an anhydrous, degassed solvent such as dichloromethane (B109758) (DCM) or toluene.

  • Add the Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to the solution (typically 1-5 mol%).

  • Heat the reaction mixture to reflux (around 40-50 °C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven by the release of ethylene (B1197577) gas.

Step 2: Reaction Workup

  • Upon completion, cool the reaction mixture to room temperature.

  • To quench the catalyst and facilitate purification, add a small amount of a phosphine (B1218219) scavenger like triphenylphosphine or a polar isocyanide and stir for 1-2 hours. Alternatively, bubbling air through the solution for a few minutes can also deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

Step 3: Purification

  • The crude product will contain the desired this compound, homodimers of the starting materials, and residual ruthenium catalyst.

  • Purify the crude product by flash column chromatography on silica gel.[5] A solvent system of hexane/ethyl acetate with a gradually increasing gradient of ethyl acetate is typically effective in separating the desired product from the less polar homodimers and the more polar catalyst residues.

Quantitative Data for Cross-Metathesis Synthesis of (E)-Alkenols
Alkene 1Alkene 2Catalyst (mol%)Yield (%)E:Z RatioReference
1-PentadeceneAmino alcoholGrubbs' 2nd Gen.70-90E-isomer only
Allyl Alcohol1-OctyneGrubbs' 2nd Gen. (5%)75-85Mixture[1]
Isovaleraldehyde-derived alcoholMethyl acrylateGrubbs' 2nd Gen. (0.5%) + CuI (0.6%)High95:5 (E)[4]

Note: The choice of catalyst, solvent, temperature, and substrate purity can significantly impact the yield and stereoselectivity of the reaction.

Metathesis_Workflow cluster_reaction Cross-Metathesis Reaction cluster_workup Workup cluster_purification Purification Reactants 1-Octene + 10-Undecen-1-ol Reaction_Mixture Reaction (Reflux in DCM) Reactants->Reaction_Mixture Catalyst Grubbs' Catalyst Catalyst->Reaction_Mixture Crude_Product Crude this compound + Homodimers + Ru residue Reaction_Mixture->Crude_Product Quenching Catalyst Quenching Crude_Product->Quenching Concentration Solvent Removal Quenching->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Purify Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Workflow for the cross-metathesis synthesis of this compound.

Conclusion

Both the Wittig reaction and olefin cross-metathesis are viable and effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and the specific stereochemical purity required. The Wittig reaction offers a classical and well-established route, while cross-metathesis provides a more modern approach with high efficiency and functional group tolerance, often favoring the desired (E)-isomer. Careful optimization of reaction conditions and rigorous purification are crucial for obtaining high-purity this compound for research and development applications.

References

Application Note: Quantitative Analysis of 10(E)-Heptadecenol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 10(E)-Heptadecenol in various sample matrices using gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). Due to the polar nature and relatively low volatility of long-chain alcohols, a derivatization step is crucial for achieving optimal chromatographic performance. This protocol outlines a silylation procedure to convert this compound into its more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether, enabling accurate and reproducible quantification.

Introduction

This compound is a long-chain unsaturated fatty alcohol. Accurate quantification of such compounds is essential in various research fields, including but not limited to, biochemistry, environmental analysis, and drug development. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1] However, the direct analysis of long-chain alcohols like this compound can be challenging due to their polarity, which often leads to poor peak shape and low sensitivity.[2]

To overcome these challenges, derivatization is employed to modify the functional groups of the analyte, thereby increasing its volatility and thermal stability.[3] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols, converting the hydroxyl group into a less polar trimethylsilyl (TMS) ether.[2][4] This application note provides a detailed protocol for the silylation of this compound followed by its quantification using GC-FID or GC-MS.

Experimental Protocols

1. Sample Preparation and Extraction

The sample preparation method will depend on the matrix. For liquid samples, a liquid-liquid extraction may be appropriate, while for solid samples, a saponification followed by extraction is often necessary to liberate both free and ester-bound alcohols.[4][5]

  • Liquid-Liquid Extraction (for liquid samples):

    • To 1 mL of the liquid sample, add an appropriate internal standard (e.g., a C19 or C21 n-alkanol).

    • Add 2 mL of hexane (B92381) and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Repeat the extraction twice more, combining the hexane extracts.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Saponification and Extraction (for solid/complex samples):

    • To a known amount of homogenized sample, add an internal standard.

    • Add a methanolic potassium hydroxide (B78521) solution and heat to hydrolyze any esters.

    • After cooling, add water and extract the non-polar lipids, including the fatty alcohols, with hexane.[5]

    • Wash the hexane extract with a saturated NaCl solution.

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Transfer the extract to a clean vial and evaporate to dryness under nitrogen.

2. Derivatization: Silylation

This protocol is suitable for the derivatization of this compound to its trimethylsilyl (TMS) ether.[2]

  • Materials:

    • Dried sample extract containing this compound.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, dichloromethane).[2]

    • Micro-reaction vials (2 mL) with PTFE-lined caps.

    • Heating block or oven.

  • Procedure:

    • Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen.[2]

    • Add 100 µL of anhydrous pyridine to the dried sample in a micro-reaction vial to dissolve the analytes.[2]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[2]

    • Cool the vial to room temperature. The sample is now ready for GC analysis.

3. Gas Chromatography (GC) Conditions

The following are typical starting conditions for the analysis of long-chain fatty alcohol TMS ethers. Optimization may be required.

ParameterGC-FID ConditionGC-MS Condition
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 7000D Triple Quadrupole MS or equivalent
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Inlet Temperature 280°C280°C
Injection Volume 1 µL1 µL
Injection Mode SplitlessSplitless
Oven Program Initial: 150°C, hold for 2 min. Ramp: 10°C/min to 300°C. Hold: 10 min at 300°C.Initial: 150°C, hold for 2 min. Ramp: 10°C/min to 300°C. Hold: 10 min at 300°C.
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 320°CTransfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Scan Range N/Am/z 50-550 (Full Scan) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

Quantitative analysis should be performed by creating a calibration curve with derivatized standards of this compound of known concentrations. An internal standard should be used to correct for variations in sample preparation and injection.

Table 1: Representative Quantitative Data for GC Analysis of a Derivatized Long-Chain Unsaturated Alcohol

ParameterTypical Value
Retention Time (min) 15 - 25 (column dependent)
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Note: These are typical performance characteristics for the analysis of long-chain alcohols and should be determined experimentally for this compound.

Visualization of Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid Matrix) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or Saponification) Add_IS->Extraction Dry_Extract Evaporate to Dryness Extraction->Dry_Extract Dissolve Dissolve in Pyridine Dry_Extract->Dissolve Dried Extract Add_Reagent Add BSTFA + 1% TMCS Dissolve->Add_Reagent Heat Heat at 60-70°C for 30 min Add_Reagent->Heat Cool Cool to Room Temp. Heat->Cool GC_Inject Inject 1 µL into GC Cool->GC_Inject Derivatized Sample Separation Chromatographic Separation GC_Inject->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC analysis of this compound.

Logical Diagram for Derivatization

Derivatization_Logic Analyte This compound (Contains -OH group) Problem Challenges for GC Analysis Analyte->Problem Reaction Silylation Reaction (BSTFA + 1% TMCS) Analyte->Reaction Polarity High Polarity Problem->Polarity Volatility Low Volatility Problem->Volatility Adsorption Column Adsorption Problem->Adsorption Solution Solution: Derivatization Problem->Solution Solution->Reaction Product TMS-ether Derivative Reaction->Product Benefit Improved GC Performance Product->Benefit Increased_Volatility Increased Volatility Benefit->Increased_Volatility Reduced_Polarity Reduced Polarity Benefit->Reduced_Polarity Improved_Peak Symmetrical Peaks Benefit->Improved_Peak

Caption: Logic of derivatization for improving GC analysis of this compound.

References

Application Notes and Protocols for the Identification of 10(E)-Heptadecenol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Heptadecenol is a long-chain unsaturated fatty alcohol. Its identification and quantification are crucial in various research fields, including pheromone studies, biofuel development, and as a potential biomarker. Mass spectrometry (MS), coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for the unambiguous identification of such compounds. Due to the low volatility and potential for thermal degradation of long-chain alcohols, derivatization is often a necessary step to improve their chromatographic and mass spectrometric properties. This document provides detailed protocols for the identification of this compound using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.

Principle of Identification

The identification of this compound by GC-MS is based on two key parameters: the retention time of its derivative on a GC column and its characteristic mass spectrum. Electron ionization (EI) of the derivatized alcohol leads to predictable fragmentation patterns that serve as a molecular fingerprint. For long-chain unsaturated alcohols, derivatization, most commonly silylation, is employed to increase volatility and thermal stability, and to produce characteristic fragment ions that aid in structural elucidation.

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Derivatization of this compound for GC-MS Analysis

This protocol describes the conversion of this compound to its more volatile and thermally stable trimethylsilyl (TMS) ether, which is amenable to GC-MS analysis.

Materials:

  • Sample containing this compound

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Aprotic solvent (e.g., dichloromethane, hexane)

  • Internal standard (e.g., heptadecane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Dissolve a known amount of the dried sample containing this compound in an appropriate aprotic solvent in a GC vial. If quantitative analysis is desired, add a known amount of internal standard.

  • Derivatization Reaction: To the sample solution, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[1] The amount of derivatizing reagent may need to be optimized based on the concentration of the analyte.

  • Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[1]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of TMS-Derivatized this compound

This protocol outlines the instrumental parameters for the analysis of the derivatized sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500

Data Presentation

Predicted Mass Spectral Data for TMS-Derivatized this compound

The mass spectrum of the TMS ether of this compound is predicted based on the fragmentation patterns of similar long-chain alcohol TMS ethers. The molecular weight of this compound (C17H34O) is 254.45 g/mol . The molecular weight of its TMS ether (C20H42OSi) is 326.63 g/mol .

m/z ValuePredicted Identity of FragmentNotes
326[M]+•Molecular ion. Expected to be of low abundance.
311[M-15]+Loss of a methyl group (•CH3) from the TMS group. A characteristic and often prominent ion.[2]
75[(CH3)2Si=OH]+A characteristic rearrangement ion for TMS ethers of primary alcohols.[2]
73[(CH3)3Si]+The trimethylsilyl cation. A common and abundant fragment in TMS derivatives.[2]
Expected Fragmentation of Underivatized this compound

While derivatization is recommended, analysis of the underivatized alcohol may be attempted. The molecular ion peak for long-chain alcohols is often weak or absent.[3][4]

m/z ValuePredicted Identity of FragmentNotes
254[M]+•Molecular ion. Expected to be very weak or absent.
236[M-18]+•Loss of a water molecule (H2O). A common fragmentation pathway for alcohols.[3][4]
Various[CnH2n+1]+, [CnH2n-1]+Fragments arising from the cleavage of the hydrocarbon chain.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Dissolve Dissolve in aprotic solvent Sample->Dissolve Add_Reagents Add Pyridine and BSTFA/TMCS Dissolve->Add_Reagents Heat Incubate at 60-70°C for 30 min Add_Reagents->Heat Derivatized_Sample TMS-derivatized this compound Heat->Derivatized_Sample Inject Inject Sample Derivatized_Sample->Inject GC_MS GC-MS System Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect Raw_Data Raw Mass Spectrum & Chromatogram Detect->Raw_Data Identify_RT Identify Retention Time Raw_Data->Identify_RT Analyze_Spectrum Analyze Fragmentation Pattern Raw_Data->Analyze_Spectrum Identification Identification of this compound Identify_RT->Identification Compare Compare with Predicted Fragments Analyze_Spectrum->Compare Compare->Identification

Caption: Experimental workflow for the identification of this compound.

signaling_pathway Representative Signaling Pathway for a Related C17 Hydroxy Fatty Acid* cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 12(S)-HHT (C17 Hydroxy Fatty Acid) Receptor BLT2 Receptor Ligand->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Downstream Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Migration, Inflammation) Downstream->Cellular_Response *Note: This pathway is for 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), a biologically active C17 lipid. The specific signaling pathways for this compound are not yet well-defined. *Note: This pathway is for 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), a biologically active C17 lipid. The specific signaling pathways for this compound are not yet well-defined.

Caption: Representative signaling pathway for a related C17 lipid.

Discussion

The provided protocols offer a robust framework for the identification of this compound. The TMS derivatization is a well-established method for improving the GC-MS analysis of fatty alcohols.[5][6] The predicted fragmentation patterns for the TMS ether of this compound, particularly the characteristic ions at m/z 311 ([M-15]+), 75, and 73, provide a strong basis for its identification.[2] It is important to note that the exact retention time and relative abundances of fragment ions can vary slightly between instruments and experimental conditions. Therefore, the use of an authentic standard of this compound is highly recommended for definitive identification and quantification.

Regarding the biological role of this compound, there is limited specific information available in the current literature. The provided signaling pathway diagram is based on that of a structurally related C17 hydroxy fatty acid, 12(S)-HHT, which has been identified as an endogenous agonist for the BLT2 receptor, playing a role in inflammatory responses.[7] This suggests that other C17 lipids, potentially including derivatives of this compound, could have uncharacterized biological activities that warrant further investigation.

Conclusion

Mass spectrometry, particularly GC-MS following TMS derivatization, is a powerful technique for the reliable identification of this compound. The detailed protocols and expected data presented in these application notes provide a comprehensive guide for researchers. Further studies are needed to elucidate the specific biological functions and signaling pathways associated with this compound.

References

Application Notes and Protocols: Use of 10(E)-Heptadecenol as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation for the use of 10(E)-Heptadecenol as an insect pheromone has yielded no specific scientific literature or experimental data to support this application. While the chemical structure, a long-chain unsaturated alcohol, is characteristic of some insect pheromones, there is no documented evidence of its activity as a pheromone for any insect species in the available scientific resources.

Therefore, we are unable to provide detailed Application Notes and Protocols on this compound for this purpose.

However, to fulfill the user's request for detailed information on an insect pheromone, we propose to provide the requested content for a well-documented and structurally similar insect pheromone: (Z)-11-Hexadecenal , a major component of the sex pheromone for the economically significant pest, the corn earworm (Helicoverpa zea).

Below are the detailed Application Notes and Protocols for (Z)-11-Hexadecenal , presented in the requested format.

Application Notes and Protocols: (Z)-11-Hexadecenal as a Sex Pheromone for Helicoverpa zea

These notes provide an overview of the application of (Z)-11-Hexadecenal as a sex pheromone for monitoring and managing populations of the corn earworm, Helicoverpa zea.

Background

(Z)-11-Hexadecenal is the primary component of the female-produced sex pheromone of the corn earworm, Helicoverpa zea. It plays a crucial role in attracting males for mating. This compound is a potent attractant and is widely used in pest management programs for monitoring population dynamics and, in some cases, for mating disruption.

Physicochemical Properties
PropertyValue
Chemical Name (Z)-11-Hexadecenal
Synonyms (Z)-11-HDAL, cis-11-Hexadecenal
CAS Number 53939-28-9
Molecular Formula C₁₆H₃₀O
Molecular Weight 238.42 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~305 °C
Solubility Insoluble in water, soluble in organic solvents
Biological Activity

(Z)-11-Hexadecenal is a highly specific olfactory stimulant for male Helicoverpa zea. The male moths possess specialized olfactory receptor neurons on their antennae that detect this molecule, triggering upwind flight behavior towards the source. While (Z)-11-Hexadecenal is the major component, the full behavioral response is often elicited by a blend with minor components such as (Z)-9-Hexadecenal.

Applications
  • Population Monitoring: Pheromone-baited traps are used to monitor the presence, abundance, and seasonal activity of H. zea populations in agricultural fields. This information is critical for making informed decisions about the timing of insecticide applications.

  • Mating Disruption: High doses of synthetic pheromone can be released into a crop to permeate the air. This confuses male moths and disrupts their ability to locate females, thereby reducing mating and subsequent larval infestations.

Experimental Protocols
Protocol 1: Electroantennography (EAG) - Assessing Antennal Response

This protocol outlines the procedure for measuring the electrical response of a male H. zea antenna to (Z)-11-Hexadecenal.

Materials:

  • Live, sexually mature male Helicoverpa zea moths

  • (Z)-11-Hexadecenal standard (in hexane (B92381) or other suitable solvent)

  • Micropipettes

  • Filter paper strips

  • Glass Pasteur pipette

  • Dissecting microscope

  • Micromanipulators

  • Ag/AgCl glass capillary electrodes

  • Saline solution (e.g., Beadle-Ephrussi saline)

  • Amplifier and data acquisition system

  • Charcoal-filtered, humidified air stream

Procedure:

  • Antenna Preparation:

    • Immobilize a male moth.

    • Excise one antenna at the base using fine scissors.

    • Cut off the distal tip of the antenna.

    • Mount the antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed over the distal end, and the reference electrode is inserted into the base.

  • Pheromone Application:

    • Apply a known amount of the (Z)-11-Hexadecenal solution onto a filter paper strip.

    • Allow the solvent to evaporate completely.

    • Insert the filter paper into a clean Pasteur pipette.

  • Stimulation and Recording:

    • Position the tip of the Pasteur pipette near the mounted antenna, within the continuous air stream.

    • Deliver a puff of air through the pipette, carrying the pheromone molecules over the antenna.

    • Record the resulting change in electrical potential (the EAG response) using the data acquisition system.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection for each stimulus.

    • Compare the responses to different concentrations of the pheromone and to control stimuli (solvent only).

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis moth Immobilize Male Moth excise Excise Antenna moth->excise mount Mount Antenna on Electrodes excise->mount puff Deliver Air Puff over Antenna mount->puff apply Apply Pheromone to Filter Paper apply->puff record Record EAG Response puff->record analyze Analyze Signal Amplitude record->analyze

Figure 1. Experimental workflow for Electroantennography (EAG).

Protocol 2: Wind Tunnel Bioassay - Assessing Behavioral Response

This protocol describes how to evaluate the flight behavior of male H. zea moths in response to a (Z)-11-Hexadecenal source in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • (Z)-11-Hexadecenal-loaded rubber septum or other slow-release dispenser

  • Video camera with infrared illumination

  • Acclimation chamber

  • Release cage

  • Computer with flight tracking software

Procedure:

  • Moth Preparation:

    • Select sexually mature male moths that have been kept on a reverse light-dark cycle.

    • Place individual moths in an acclimation chamber within the wind tunnel room for at least 30 minutes before the experiment.

  • Experimental Setup:

    • Set the wind tunnel parameters (e.g., wind speed: 30 cm/s, temperature: 25°C).

    • Place the pheromone dispenser at the upwind end of the tunnel.

    • Position the video camera to record the flight path of the moths.

  • Bioassay:

    • Place a single male moth in the release cage at the downwind end of the tunnel.

    • Allow the moth to acclimate for a few minutes.

    • Release the moth and record its flight behavior for a set period (e.g., 5 minutes).

  • Data Collection and Analysis:

    • Observe and score key behaviors: activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

    • Use flight tracking software to analyze flight parameters such as flight speed, turning angle, and time spent in different quadrants of the tunnel.

Wind_Tunnel_Bioassay cluster_setup Setup cluster_assay Bioassay cluster_analysis Data Analysis moth_prep Prepare & Acclimate Male Moths release Release Moth Downwind moth_prep->release tunnel_setup Set Wind Tunnel Parameters tunnel_setup->release place_source Place Pheromone Source Upwind place_source->release record Record Flight Behavior release->record score Score Key Behaviors record->score track Analyze Flight Path score->track Pheromone_Signaling_Pathway pheromone (Z)-11-Hexadecenal pbp Pheromone Binding Protein (PBP) pheromone->pbp Binds receptor Olfactory Receptor (OR) pbp->receptor Transports to g_protein G-protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ion_channel Ion Channel Opening ip3->ion_channel Opens dag->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential behavior Behavioral Response action_potential->behavior

Field Application of 10(E)-Heptadecenol for Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Field data and specific protocols for the application of 10(E)-Heptadecenol in pest management are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore based on established principles and common practices for the use of lepidopteran sex pheromones in integrated pest management (IPM) programs. These should be considered as a general framework and may require significant optimization for any specific target pest and environmental conditions.

Introduction

This compound is a long-chain unsaturated alcohol that has been identified as a potential semiochemical, likely acting as an insect sex pheromone or a component thereof. Insect sex pheromones are chemical signals released by one sex to attract the other for mating. In pest management, synthetic versions of these pheromones can be deployed to monitor pest populations or to disrupt their mating, thereby reducing their reproductive success and subsequent crop damage. The primary applications of pheromones in agriculture are for population monitoring and mating disruption.

Target Pests: While specific target pests for this compound are not well-documented in available literature, it is hypothesized to be active against certain species of Lepidoptera (moths and butterflies). Preliminary identification of a target pest is a crucial first step before any field application.

Data Presentation

As no specific field trial data for this compound is available, the following tables provide a template for how quantitative data from field trials should be structured for clear comparison.

Table 1: Example Structure for Monitoring Trial Data

TreatmentLure Loading (µg)Mean Trap Catch (males/trap/week) ± SERange of Catches
This compound100DataData
This compound500DataData
This compound1000DataData
Control (Unbaited)0DataData

Table 2: Example Structure for Mating Disruption Trial Data

TreatmentDispenser Density (dispensers/ha)Mean Trap Capture Inhibition (%)Mean Fruit Damage (%) ± SE
Mating Disruption250DataData
Mating Disruption500DataData
Conventional InsecticideN/ADataData
Untreated Control00Data

Experimental Protocols

The following are generalized protocols for conducting field trials to evaluate the efficacy of this compound for pest monitoring and mating disruption.

Protocol for Pest Monitoring using Pheromone Traps

Objective: To determine the presence, seasonal flight patterns, and relative population density of the target pest using traps baited with this compound.

Materials:

  • Pheromone lures containing this compound at various loading doses (e.g., 100 µg, 500 µg, 1000 µg).

  • Appropriate insect traps (e.g., delta traps, wing traps) with sticky liners.

  • Field stakes or hangers for trap deployment.

  • GPS device for recording trap locations.

  • Data collection sheets or a mobile data entry application.

Methodology:

  • Site Selection: Choose a field with a known or suspected infestation of the target pest. Select multiple sites for replication.

  • Trap Deployment:

    • Deploy traps in a grid pattern or along transects within the field. A typical density for monitoring is 1-2 traps per hectare.

    • Place traps at a height consistent with the flight behavior of the target moth species, often within the crop canopy.

    • Ensure a minimum distance of 50-100 meters between traps to avoid interference.

  • Experimental Design:

    • Use a randomized complete block design to test different lure loadings and a control (unbaited trap).

    • Replicate each treatment at least 3-4 times.

  • Data Collection:

    • Inspect traps weekly or bi-weekly.

    • Count and record the number of captured target pests on the sticky liners.

    • Replace sticky liners and pheromone lures at recommended intervals (typically every 4-6 weeks for lures, or as needed for liners).

  • Data Analysis: Analyze the mean trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different lure dosages.

Protocol for Mating Disruption

Objective: To evaluate the efficacy of this compound in disrupting the mating of the target pest, leading to a reduction in crop damage.

Materials:

  • High-load dispensers containing this compound (e.g., reservoir-type, membrane, or aerosol dispensers).

  • Pheromone traps and lures for monitoring the effectiveness of disruption.

  • Materials for assessing crop damage (e.g., fruit scoring templates, data sheets).

Methodology:

  • Plot Selection: Select large, isolated plots (minimum 1-2 hectares each) to minimize edge effects. Include treated plots and an untreated control plot.

  • Dispenser Application:

    • Before the first expected flight of the target pest, deploy the mating disruption dispensers throughout the treated plots.

    • Distribute dispensers evenly in a grid pattern at the recommended density (e.g., 250-500 dispensers per hectare).

    • Place dispensers in the upper third of the crop canopy.

  • Efficacy Assessment:

    • Trap Capture Inhibition: Place pheromone-baited monitoring traps in both the treated and control plots. A significant reduction in trap captures in the treated plots compared to the control indicates successful mating disruption.

    • Damage Assessment: At the end of the season or at key crop development stages, randomly sample a large number of fruits or plants from both treated and control plots. Quantify the level of pest-inflicted damage.

  • Data Analysis: Compare the trap capture data and damage assessment data between the treated and control plots using statistical tests (e.g., t-test or ANOVA).

Visualization of Pathways and Workflows

Generalized Olfactory Signaling Pathway in Moths

The following diagram illustrates a generalized signaling pathway for pheromone perception in a male moth's antenna. Upon binding of the pheromone molecule, a cascade of events leads to the generation of a nerve impulse.

Olfactory_Signaling_Pathway cluster_air Airsspace cluster_sensillum Antennal Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds to Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Activates G_protein G-protein Activation OR->G_protein Second_Messenger Second Messenger Cascade (e.g., IP3/DAG) G_protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Caption: Generalized pheromone signaling pathway in a moth's olfactory receptor neuron.

Experimental Workflow for Pheromone Monitoring

This diagram outlines the logical steps involved in conducting a field trial to monitor a target pest using pheromone traps.

Monitoring_Workflow Start Start: Define Monitoring Objectives Site_Selection Select Field Sites Start->Site_Selection Trap_Setup Prepare Traps and Lures (Varying Doses) Site_Selection->Trap_Setup Deployment Deploy Traps in Randomized Design Trap_Setup->Deployment Data_Collection Weekly Trap Inspection and Data Recording Deployment->Data_Collection Maintenance Replace Lures and Liners (as needed) Data_Collection->Maintenance Analysis Statistical Analysis of Trap Catches Data_Collection->Analysis Report Generate Report on Pest Phenology & Density Analysis->Report End End Report->End

Caption: Experimental workflow for a pheromone-based pest monitoring program.

Logical Flow for Mating Disruption Trial

This diagram illustrates the decision-making and experimental flow for a mating disruption field trial.

Mating_Disruption_Workflow Start Hypothesis: This compound disrupts mating Plot_Setup Establish Treated and Control Plots Start->Plot_Setup Dispenser_App Apply Mating Disruption Dispensers to Treated Plots Plot_Setup->Dispenser_App Monitoring_Setup Deploy Monitoring Traps in All Plots Dispenser_App->Monitoring_Setup In_Season_Eval In-Season Evaluation Monitoring_Setup->In_Season_Eval Trap_Data Collect Weekly Trap Capture Data In_Season_Eval->Trap_Data Monitor Damage_Assess End-of-Season Crop Damage Assessment In_Season_Eval->Damage_Assess Harvest Analysis Compare Trap Captures & Damage Between Treatments Trap_Data->Analysis Damage_Assess->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Logical workflow for a field trial evaluating mating disruption efficacy.

Protocols for Dissolving 10(E)-Heptadecenol for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of 10(E)-Heptadecenol, a long-chain unsaturated fatty alcohol, for use in various experimental settings. The information is intended to guide researchers in preparing stable and effective solutions for biological and chemical assays.

Introduction

This compound is a 17-carbon unsaturated fatty alcohol. Due to its long hydrocarbon chain, it is poorly soluble in aqueous solutions and requires the use of organic solvents for the preparation of stock solutions. These stock solutions can then be further diluted into aqueous experimental media, often with the aid of a carrier protein like bovine serum albumin (BSA), to ensure bioavailability and minimize cytotoxicity. Proper handling and storage are crucial to prevent oxidation of the unsaturated bond.

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the solubility of long-chain fatty alcohols is largely dictated by their non-polar character. Based on the principle of "like dissolves like" and data for similar molecules, the following table summarizes the expected solubility in common laboratory solvents.

SolventChemical FormulaPolarityExpected Solubility of this compoundNotes
Non-Polar Solvents
HexaneC₆H₁₄Non-PolarHighSuitable for non-biological experiments.
TolueneC₇H₈Non-PolarHighSuitable for non-biological experiments.
ChloroformCHCl₃Non-PolarHighSuitable for non-biological experiments.
Dichloromethane (DCM)CH₂Cl₂Non-PolarHighSuitable for non-biological experiments.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHighCommon solvent for preparing stock solutions for in vitro assays.[1][2]
Dimethylformamide (DMF)C₃H₇NOPolar AproticHighAlternative to DMSO for stock solution preparation.
Polar Protic Solvents
Ethanol (B145695)C₂H₅OHPolar ProticModerate to HighPreferred solvent for cell culture applications due to lower toxicity compared to DMSO.[1][3]
MethanolCH₃OHPolar ProticModerateCan be used for stock solution preparation.
IsopropanolC₃H₈OPolar ProticModerateCan be used for stock solution preparation.
Aqueous Solutions
WaterH₂OPolar ProticVery LowInsoluble for practical purposes without a carrier.[4][5]
Phosphate-Buffered Saline (PBS)-Polar ProticVery LowInsoluble for practical purposes without a carrier.

Experimental Protocols

Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of this compound in a water-miscible organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound (solid/waxy)

  • Anhydrous Ethanol (or DMSO)

  • Sterile, amber glass vial with a screw cap

  • Pipettes

  • Analytical balance

  • Sonicator bath

Procedure:

  • Accurately weigh the desired amount of this compound and place it in the amber glass vial.

  • Add the appropriate volume of anhydrous ethanol (or DMSO) to achieve the desired stock concentration (e.g., 10-100 mM).

  • Tightly cap the vial.

  • Gently warm the vial to 37°C to aid dissolution. Caution: If using a flammable solvent like ethanol, use a water bath and avoid open flames.

  • Place the vial in a sonicator bath and sonicate for 10-15 minutes or until the solution becomes clear and homogenous.[2][3]

  • Visually inspect the solution for any undissolved particles. If necessary, continue sonication or gentle warming.

  • Once fully dissolved, the stock solution is ready for use or storage.

Storage: Store the stock solution at -20°C in the tightly sealed amber vial to protect it from light and prevent solvent evaporation.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots. For unsaturated compounds, flushing the vial with an inert gas like nitrogen or argon before sealing can further prevent oxidation.[1]

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the organic stock solution into a cell culture medium using fatty acid-free Bovine Serum Albumin (BSA) as a carrier to enhance solubility and reduce toxicity.

Materials:

  • This compound stock solution (from Protocol 3.1)

  • Fatty Acid-Free BSA

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a BSA solution (e.g., 10% w/v) in serum-free cell culture medium. Gently warm to 37°C and stir until the BSA is completely dissolved.

  • In a sterile conical tube, add the required volume of the this compound stock solution to the warm BSA solution. Add the stock solution dropwise while gently vortexing the BSA solution to facilitate complexation and prevent precipitation.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complexation of this compound to BSA.[2]

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter.[2]

  • This BSA-complexed solution can now be added to your complete cell culture medium to achieve the desired final concentration of this compound.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution for Cell Culture weigh Weigh this compound add_solvent Add Ethanol or DMSO weigh->add_solvent sonicate Warm and Sonicate to Dissolve add_solvent->sonicate store Store at -20°C sonicate->store add_stock Add Stock Solution Dropwise to BSA store->add_stock Use Stock prepare_bsa Prepare Warm Fatty Acid-Free BSA Solution prepare_bsa->add_stock incubate Incubate at 37°C for Complexation add_stock->incubate filter_sterilize Sterile Filter (0.22 µm) incubate->filter_sterilize final_medium Final Experimental Medium filter_sterilize->final_medium Add to Cell Culture Medium G cluster_downstream Downstream Metabolic Fates fatty_alcohol This compound (Fatty Alcohol) fatty_aldehyde Fatty Aldehyde fatty_alcohol->fatty_aldehyde Oxidation (Alcohol Dehydrogenase) fatty_acid Fatty Acid fatty_aldehyde->fatty_acid Oxidation (Aldehyde Dehydrogenase) beta_oxidation β-Oxidation (Energy Production) fatty_acid->beta_oxidation lipid_synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) fatty_acid->lipid_synthesis signaling Signaling Molecules fatty_acid->signaling

References

Application Note: Quantitative Analysis of 10(E)-Heptadecenol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of the long-chain fatty alcohol 10(E)-Heptadecenol in biological matrices such as plasma. Given that specific literature on this compound is limited, the methodologies presented are based on established principles for the analysis of similar long-chain fatty alcohols and lipids. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful alternative for less volatile compounds. These protocols detail sample preparation, derivatization, instrument parameters, and data analysis to ensure high sensitivity, specificity, and reproducibility for researchers in drug development and life sciences.

Analytical Methods Overview

The quantitative analysis of long-chain fatty alcohols like this compound in complex biological samples presents challenges due to their low volatility and the presence of interfering matrix components.[1][2] The selection of an analytical method depends on the required sensitivity, sample throughput, and available instrumentation.

1.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] For fatty alcohols, a critical step is derivatization, which converts the polar hydroxyl group (-OH) into a less polar, more volatile, and more thermally stable moiety.[3][4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method that improves chromatographic peak shape and enhances sensitivity.[4]

1.2 Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is an excellent alternative for analyzing less volatile or thermally labile compounds.[5][6] It offers high sensitivity and specificity, often without the need for derivatization.[5] However, derivatization can sometimes be employed to improve ionization efficiency and achieve lower detection limits.[7] This technique is particularly suitable for high-throughput clinical applications.[8]

Experimental Protocols

2.1 Protocol 1: Sample Preparation from Human Plasma

Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte of interest.[2][5] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9][10]

2.1.1 Liquid-Liquid Extraction (LLE) - Modified Folch Method

This protocol is based on the lipid extraction method developed by Folch et al.

  • Materials:

    • Human plasma

    • Internal Standard (IS) solution (e.g., Heptadecanol-d3)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution

    • Glass centrifuge tubes (15 mL)

    • Vortex mixer and Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1.0 mL of human plasma into a 15 mL glass centrifuge tube.

    • Add 50 µL of the internal standard solution.

    • Add 4.0 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex for 2 minutes to precipitate proteins and extract lipids.[11]

    • Add 1.0 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for an additional 2 minutes and then centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.[12]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

2.1.2 Solid-Phase Extraction (SPE)

SPE offers a more automated and often cleaner extraction compared to LLE.[9][13]

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • SPE manifold

    • Methanol, Dichloromethane (DCM), Acetonitrile (ACN) (all HPLC grade)

    • Deionized water

    • Plasma sample pre-treated with IS

  • Procedure:

    • Protein Precipitation: Mix 1 mL of plasma with 2 mL of cold ACN/MeOH (95/5, v/v) to precipitate proteins.[13] Centrifuge and collect the supernatant.

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water.[3]

    • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of ACN:water (9:1, v/v) to remove polar impurities.[13]

    • Elution: Elute the analyte with 5 mL of Dichloromethane (DCM).

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Proceed with derivatization or reconstitution.

2.2 Protocol 2: Derivatization and GC-MS Analysis

This protocol is essential for converting this compound into a volatile derivative for GC-MS analysis.

  • Materials:

    • Dried sample extract from Protocol 2.1

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Anhydrous pyridine (B92270) or other suitable solvent (e.g., hexane)

    • GC vials with inserts

    • Heating block or oven

  • Procedure:

    • Reconstitute the dried sample extract in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 45 minutes to ensure complete derivatization.[14]

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Parameters (Illustrative): The following table provides typical starting parameters for the GC-MS analysis of a silylated long-chain alcohol. Optimization will be required.

ParameterValueReference
Gas Chromatograph
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film[4]
Carrier GasHelium, constant flow at 1.0 mL/min[4][15]
Inlet Temperature280°C[4]
Injection ModeSplitless (1 µL injection volume)[4]
Oven ProgramInitial: 150°C, hold 2 min; Ramp: 10°C/min to 300°C; Hold: 5 min[4]
Mass Spectrometer
Ion Source Temp.230°C[4][16]
Quadrupole Temp.150°C[4]
Transfer Line Temp.280°C[4][16]
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Scan ModeSelected Ion Monitoring (SIM) or MRM for quantification

2.3 Protocol 3: LC-MS/MS Analysis

This protocol provides a framework for the direct analysis of this compound.

  • Procedure:

    • Reconstitute the dried sample extract from Protocol 2.1 in 100 µL of a suitable solvent (e.g., 1:1 v/v butanol/methanol with 5 mM ammonium (B1175870) formate).[8]

    • Transfer the solution to an autosampler vial for injection.

  • LC-MS/MS Parameters (Illustrative): The following table provides typical starting parameters for an LC-MS/MS analysis. Method development and optimization are essential.

ParameterValueReference
Liquid Chromatograph
LC ColumnReverse phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[17]
Mobile Phase AWater with 0.1% Formic Acid[17]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[17]
GradientStart at 40% B, linear increase to 98% B over 10 min, hold 5 min
Flow Rate0.3 mL/min
Column Temperature40°C[17]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive or Negative Mode
Scan ModeMultiple Reaction Monitoring (MRM) for precursor/product ion pairs
Spray Voltage3.5 - 4.5 kV[17]
Capillary Temp.270 - 350°C[17]

Data Presentation

Quantitative data should be presented in a clear, tabular format. A calibration curve should be constructed using a series of standards to determine the concentration of this compound in unknown samples. The table below is an illustrative example of how to summarize results from different biological samples.

Table 1: Illustrative Quantitative Data for this compound (Note: The following values are hypothetical and for demonstration purposes only.)

Sample IDBiological MatrixConcentration (ng/mL)Standard Deviation (SD)% Coefficient of Variation (%CV)
Control_01Human Plasma15.21.811.8
Control_02Human Plasma18.92.111.1
Treated_01Human Plasma45.74.29.2
Treated_02Human Plasma51.35.510.7
QC_LowSpiked Plasma10.5 (Target: 10)0.98.6
QC_HighSpiked Plasma98.2 (Target: 100)7.47.5

Visualization of Workflows and Pathways

4.1 Experimental and Analytical Workflow

The overall process from sample collection to final data analysis involves several key stages, as depicted in the following workflow diagram.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (IS) Sample->IS Extraction Extraction (LLE or SPE) IS->Extraction Drydown Evaporation to Dryness Extraction->Drydown Deriv Derivatization (for GC-MS) Drydown->Deriv Recon Reconstitution (for LC-MS) Drydown->Recon GCMS GC-MS Analysis Deriv->GCMS LCMS LC-MS/MS Analysis Recon->LCMS Integration Peak Integration & Calibration GCMS->Integration LCMS->Integration Quant Quantification & Reporting Integration->Quant

Overall workflow for the quantitative analysis of this compound.

4.2 Detailed Sample Preparation Workflow

This diagram provides a more detailed comparison of the Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) sample preparation methods.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) start Plasma Sample + Internal Standard lle1 Add Chloroform/Methanol start->lle1 spe1 Protein Precipitation start->spe1 lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 end_node Evaporate & Proceed to Analysis lle3->end_node spe2 Load on C18 Cartridge spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analyte spe3->spe4 spe4->end_node

Comparison of LLE and SPE sample preparation workflows.

4.3 Biological Signaling

Currently, the specific biological roles and signaling pathways for this compound are not well-elucidated in published literature. Research on structurally related molecules, such as 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), has identified it as an endogenous agonist for the leukotriene B4 receptor 2 (BLT2), which is involved in inflammation and epithelial barrier functions.[18] Further research is required to determine if this compound interacts with similar or distinct pathways.

References

Application Note: Electroantennography (EAG) Protocol for 10(E)-Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Electroantennography (EAG) is a robust electrophysiological technique used to measure the summated electrical potential changes from an insect's antenna in response to an olfactory stimulus.[1] The resulting signal, an electroantennogram, represents the collective depolarization of numerous olfactory receptor neurons, providing a sensitive and rapid assessment of an insect's ability to detect specific volatile compounds.[1][2] 10(E)-Heptadecenol is a semiochemical, and understanding insect antennal responses to it is crucial for research in chemical ecology, the development of pest management strategies, and screening for novel bioactive compounds. This document provides a comprehensive protocol for conducting EAG experiments to measure antennal responses to this compound.

Principle of Electroantennography

The EAG technique measures the change in electrical potential between the base and the tip of an insect antenna upon exposure to an odorant.[2] When volatile molecules, such as this compound, interact with olfactory receptors on the antenna, they trigger the depolarization of olfactory receptor neurons (ORNs).[2][3] The EAG records the sum of these depolarizations, which manifests as a negative voltage deflection.[2] The amplitude of this deflection is proportional to the strength of the olfactory stimulus, allowing for a quantitative analysis of the antenna's sensitivity to the tested compound.[4]

Data Presentation

Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system. A dose-response curve is typically generated by exposing the antenna to a range of concentrations. The following table provides a template for presenting such data, with illustrative values for responses to this compound.

Table 1: Illustrative Dose-Response of Insect Antennae to this compound

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (SD)
0 (Solvent Control)0.110.03
0.0010.480.09
0.011.050.16
0.11.920.25
12.650.33
102.710.35

Note: Data are hypothetical and for illustrative purposes. Actual responses may vary depending on the insect species, age, sex, and specific experimental conditions.

Experimental Protocols

This section details the methodology for conducting EAG analysis with this compound.

1. Materials and Equipment

  • EAG System: High-impedance DC amplifier, data acquisition interface (e.g., IDAC), and recording software.[5]

  • Microscope: Stereomicroscope for antenna preparation.

  • Micromanipulators: For precise electrode placement.

  • Electrodes: Silver/silver-chloride (Ag/AgCl) electrodes.[1]

  • Glass Capillaries: Borosilicate glass (e.g., 1.0 mm O.D.) and a micropipette puller to fabricate microelectrodes.[4][6]

  • Air Delivery System: Source of purified, humidified air (passed through charcoal and water) with a flow controller.[5][6]

  • Stimulus Controller: To deliver timed puffs of air.

  • Chemicals: this compound, high-purity solvent (hexane or paraffin (B1166041) oil), saline solution (e.g., Ringer's solution).[1][5]

  • Consumables: Pasteur pipettes, filter paper strips, fine micro-scissors, mounting wax or holder.[5][7]

2. Preparation of Test Compound

  • Stock Solution: Prepare a stock solution of this compound in high-purity hexane (B92381) at a concentration of 10 µg/µL.[6]

  • Serial Dilutions: Perform serial dilutions from the stock solution to create a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).[6][7]

  • Stimulus Cartridge Preparation:

    • For each concentration, apply 10 µL of the solution onto a small strip of filter paper (e.g., 1 cm x 1 cm).[3][6]

    • Prepare a solvent-only control using a separate filter paper with 10 µL of hexane.[7]

    • Allow the solvent to evaporate for at least 60 seconds.[3]

    • Insert each filter paper strip into a clean Pasteur pipette. These pipettes will serve as the stimulus cartridges.[3]

3. Insect and Antenna Preparation Two common methods for antenna preparation are the excised antenna and the whole insect preparation.

  • Excised Antenna Preparation:

    • Anesthesia: Anesthetize the insect by chilling it on ice or in a freezer (4°C) for 2-3 minutes or by brief exposure to CO2.[1][5][7]

    • Excision: Under a stereomicroscope, carefully excise an antenna from the insect's head at its base using fine micro-scissors.[1][5]

    • Mounting: Mount the excised antenna between the two microelectrodes. The basal end of the antenna should be in contact with the reference electrode, and the distal tip should be connected to the recording electrode. A small amount of conductive gel or saline can be used to ensure a good electrical connection.[1][7][8] A small portion of the distal tip may be clipped to improve contact.[1][2]

  • Whole Insect Preparation:

    • Anesthesia and Immobilization: Anesthetize the insect and tether it in a stable holder (e.g., a foam block or inside a pipette tip) with the head protruding.[9]

    • Electrode Placement: Insert the reference electrode into the insect's head or an eye.[7][9] The recording electrode, typically a saline-filled glass capillary, is then carefully placed over the distal tip of one antenna.[7][9]

4. EAG Recording Procedure

  • System Setup: Position the mounted antennal preparation under the microscope within the continuous stream of purified, humidified air (airflow rate typically 0.5 - 2 L/min).[1][6]

  • Stabilization: Allow the preparation to stabilize in the continuous airflow for at least 1-2 minutes to obtain a steady baseline recording.[5]

  • Stimulus Delivery:

    • Insert the tip of a stimulus cartridge (Pasteur pipette) into a port in the main airflow tube directed at the antenna.

    • Use the stimulus controller to deliver a short puff of air (e.g., 0.5 - 1 second) through the pipette, carrying the odorant over the antenna.[2][7]

  • Recording Sequence:

    • Begin by testing the solvent control to ensure no significant response is elicited by the solvent alone.[7]

    • Present the stimuli in ascending order of concentration to minimize potential adaptation of the olfactory receptors.[6]

    • Allow an adequate recovery period (e.g., 30-60 seconds) between stimuli for the antennal response to return to the baseline.[6][7]

  • Signal Acquisition: The EAG signal is amplified (e.g., 10-100x gain) and filtered (e.g., 0.1 Hz high-pass, 50 Hz low-pass) to reduce electrical noise and baseline drift.[1] The resulting signal is digitized and recorded by the software.[1]

5. Data Analysis

  • Measure Response: The primary measure is the peak amplitude of the negative voltage deflection (in millivolts, mV) from the baseline for each stimulus.[1]

  • Normalize Data: Subtract the average response to the solvent control from the response of each this compound stimulus. Responses can also be normalized relative to the response of a standard reference compound presented during each trial.

  • Statistical Analysis: Calculate the mean and standard deviation for the responses at each concentration across multiple replicates (e.g., N=10 antennae). Use appropriate statistical tests to determine significant differences between concentrations.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the EAG protocol.

G cluster_pathway Olfactory Signaling Pathway Pheromone This compound (Odorant Molecule) Receptor Binds to Olfactory Receptor on Neuron Dendrite Pheromone->Receptor Depolarization Depolarization of Olfactory Receptor Neurons (ORNs) Receptor->Depolarization Signal Summated Potential Change (EAG Signal) Depolarization->Signal

Caption: Insect olfactory signaling pathway for pheromones.

G cluster_workflow Experimental Workflow A Stimulus Preparation (Serial Dilutions) E Deliver Odor Stimulus (Puff) A->E B Insect & Antenna Preparation C Mount Antenna & Place in Airflow B->C D Record Baseline Activity C->D Repeat for each concentration D->E Repeat for each concentration F Record EAG Response (mV Deflection) E->F Repeat for each concentration G Recovery Period (30-60s) F->G Repeat for each concentration H Data Analysis (Measure & Normalize) F->H G->D Repeat for each concentration

Caption: Experimental workflow for electroantennography (EAG).

Conclusion

This application note provides a detailed protocol for using electroantennography to reliably measure the olfactory responses of insects to this compound. By following these steps, researchers can generate robust and reproducible data. The insights gained from these experiments are instrumental in advancing our understanding of insect chemical communication and can be applied to the development of effective and environmentally sound pest management solutions.[2]

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 10(E)-Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Heptadecenol is a long-chain fatty alcohol that plays a role as a semiochemical, including insect pheromones. Accurate and sensitive detection of such compounds is crucial for research in chemical ecology, pest management, and the development of pheromone-based products. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and concentration of volatile and semi-volatile organic compounds like this compound from various matrices.[1][2][3][4][5] This document provides detailed application notes and a recommended protocol for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Headspace SPME

Headspace SPME is a non-exhaustive extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase (headspace) above a sample.[5] Analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. After an appropriate extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This technique is particularly suitable for semi-volatile compounds like this compound as it minimizes matrix effects and extends the lifespan of the SPME fiber.

Experimental Protocols

Recommended Materials and Equipment
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile compounds. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be a suitable alternative.

  • SPME Manual Holder or Autosampler

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Headspace Vials (e.g., 20 mL) with PTFE/Silicone Septa

  • Heating and Agitation Unit (e.g., heating block with magnetic stirrer or automated SPME station)

  • Standard of this compound

  • Internal Standard (e.g., a deuterated analog or a structurally similar long-chain alcohol not present in the sample)

  • Solvent for Standard Preparation (e.g., Hexane or Dichloromethane, GC grade)

Protocol 1: Headspace SPME (HS-SPME) of this compound from a Liquid Matrix

This protocol is suitable for the analysis of this compound in solutions, such as solvent extracts of biological samples or pheromone formulations.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 µg/mL in hexane).
  • Create a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
  • If using an internal standard, spike all standards and samples with a consistent concentration of the internal standard.
  • Pipette a fixed volume (e.g., 5 mL) of the standard or sample into a 20 mL headspace vial.
  • For aqueous samples, adding salt (e.g., NaCl to a final concentration of 10-30%) can increase the volatility of the analyte and improve extraction efficiency.[6]
  • Seal the vial immediately with a PTFE/Silicone septum cap.

2. SPME Extraction:

  • Condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC inlet).
  • Place the sealed vial in the heating and agitation unit and allow it to equilibrate at the optimized temperature for a set time (e.g., 60°C for 15 minutes with agitation).
  • Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 45 minutes).
  • Retract the fiber into the needle.

3. GC-MS Analysis:

  • Immediately insert the SPME fiber into the GC inlet for thermal desorption.
  • Desorb the analyte for a set time (e.g., 2-5 minutes) at an appropriate temperature (e.g., 250°C) in splitless mode.
  • Start the GC-MS data acquisition using a suitable temperature program to achieve good chromatographic separation.
  • Integrate the peak areas for this compound and the internal standard (if used).

Protocol 2: Headspace SPME (HS-SPME) of Airborne this compound from a Pheromone Dispenser

This protocol is designed for quality control or release rate studies of pheromone-releasing devices.

1. Sample Setup:

  • Place the pheromone dispenser in a sealed container of a known volume (e.g., a glass chamber or a large vial).
  • Allow the headspace concentration of this compound to equilibrate for a defined period.

2. SPME Extraction:

  • Introduce the conditioned SPME fiber into the sealed container through a septum.
  • Expose the fiber to the headspace for a predetermined time to sample the airborne this compound.
  • Retract the fiber into the needle.

3. GC-MS Analysis:

  • Follow the GC-MS analysis steps as described in Protocol 1.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting SPME method parameters and validation data.

Table 1: Recommended HS-SPME-GC-MS Parameters for this compound Analysis

ParameterRecommended ValueNotes
SPME Fiber DVB/CAR/PDMS, 50/30 µmA versatile fiber for semi-volatiles.
Sample Volume 5 mL in a 20 mL vialMaintain a consistent headspace-to-sample ratio.
Matrix Modification Addition of NaCl (10-30% w/v) for aqueous samplesIncreases the ionic strength and "salting-out" effect.
Equilibration Temperature 60 - 80°CHigher temperatures increase volatility but may affect analyte stability.
Equilibration Time 15 - 30 minutesAllows for partitioning equilibrium between sample and headspace.
Extraction Time 30 - 60 minutesShould be optimized to ensure equilibrium or consistent pre-equilibrium extraction.
Agitation 250 - 500 rpmImproves mass transfer to the headspace.
Desorption Temperature 250 - 270°CEnsure complete desorption without degrading the fiber.
Desorption Time 2 - 5 minutes
GC Inlet Mode SplitlessTo maximize the transfer of analyte to the column.
GC Column Mid-polarity (e.g., DB-5ms, HP-5ms)Suitable for the separation of long-chain alcohols.

Table 2: Example Quantitative Validation Data for a SPME-GC-MS Method

ParameterExample Value
Linear Range 1 - 200 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Note: The values in Table 2 are illustrative and should be determined experimentally during method validation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HS-SPME workflow for sampling this compound.

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Place Sample/Standard in Vial add_is Spike with Internal Standard prep_sample->add_is seal_vial Seal Vial add_is->seal_vial equilibrate Equilibrate at Controlled Temperature with Agitation seal_vial->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber desorb Thermal Desorption in GC Inlet retract_fiber->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify SPME_Optimization_Logic analyte Analyte Properties (this compound: Semi-volatile, Polar) fiber_selection SPME Fiber Selection analyte->fiber_selection extraction_mode Extraction Mode Selection (Headspace vs. Direct Immersion) analyte->extraction_mode optimization Optimization of Parameters fiber_selection->optimization hs_spme Headspace (HS) SPME extraction_mode->hs_spme hs_spme->optimization temp Temperature optimization->temp time Extraction Time optimization->time agitation Agitation optimization->agitation validation Method Validation optimization->validation linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq precision_accuracy Precision & Accuracy validation->precision_accuracy final_method Final Validated Method validation->final_method

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10(E)-Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in improving the yield and purity of 10(E)-Heptadecenol synthesis.

Section 1: Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Wittig reaction is a prevalent and versatile method for the synthesis of this compound and other unsaturated alcohols. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene, offering excellent control over the location of the double bond.[1]

Q2: How can I favor the formation of the desired (E)-isomer over the (Z)-isomer in the Wittig reaction?

A2: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. To favor the (E)-alkene, stabilized ylides are typically used.[2][3] These ylides contain an electron-withdrawing group that stabilizes the carbanion.[2][4] Alternatively, the Schlosser modification of the Wittig reaction can be employed with non-stabilized ylides to achieve high (E)-selectivity.[3][5]

Q3: What are the main byproducts in a Wittig reaction, and how can they be removed?

A3: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[6] TPPO can often be challenging to separate from the desired product.[6] Other potential side products include those arising from aldol (B89426) condensation if the aldehyde has enolizable protons, or the Cannizzaro reaction for aldehydes without α-hydrogens.[6] Purification is typically achieved through column chromatography on silica (B1680970) gel.

Q4: Are there alternative methods to the Wittig reaction for synthesizing (E)-alkenes like this compound?

A4: Yes, several other methods can produce (E)-alkenes with high selectivity. The Julia-Kocienski olefination is a powerful alternative that is known for its high (E)-selectivity.[7][8] Another effective method is olefin cross-metathesis using Grubbs catalysts, which is particularly useful for the synthesis of long-chain alkenes.[9][10][11]

Troubleshooting Guide: Low Yield in this compound Synthesis via Wittig Reaction
Symptom Possible Cause Troubleshooting Steps & Recommendations
Low or no product formation Incomplete ylide generation. The strong base used to deprotonate the phosphonium (B103445) salt is critical.- Ensure the base (e.g., n-butyllithium) is fresh and has been properly titrated.[6]- Use a sufficiently strong base to ensure complete deprotonation.- Consider slightly longer reaction times for ylide formation.[6]
Ylide instability. Unstabilized ylides are sensitive to moisture and oxygen.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.[6]- Consider generating the ylide in situ in the presence of the aldehyde.
Issues with the aldehyde substrate. Aldehydes can be prone to oxidation, polymerization, or decomposition.[5]- Use freshly distilled or purified aldehyde.- A tandem oxidation-Wittig reaction, where an alcohol is oxidized to the aldehyde in situ, can be beneficial for unstable aldehydes.[1][6]
Formation of significant amounts of (Z)-isomer Use of a non-stabilized or semi-stabilized ylide without modification. - Employ a stabilized ylide containing an electron-withdrawing group to favor the (E)-isomer.[2][3]- If using a non-stabilized ylide, utilize the Schlosser modification to enhance (E)-selectivity.[3][5]
Difficult purification Presence of triphenylphosphine oxide (TPPO) and other side products. - Optimize chromatographic conditions for the separation of the long-chain alcohol from TPPO.- Consider a multi-step chromatographic purification if necessary.[6]

Section 2: Quantitative Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the impact of different ylide types on the stereoselectivity of the Wittig reaction.

Ylide Type R-Group on Ylide Typical Predominant Isomer Selectivity Reference
UnstabilizedAlkyl(Z)-alkeneModerate to high[3][12]
Semi-stabilizedArylMixture of (E)- and (Z)-alkenesOften poor[3][12]
StabilizedEster, Ketone(E)-alkeneHigh[3][12]

Section 3: Experimental Protocols

The following are detailed protocols for the synthesis of this compound via the Wittig reaction.

Protocol 1: Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Heptyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • 10-Oxodecan-1-ol (1.0 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add heptyltriphenylphosphonium bromide.

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise to the stirred suspension. The solution should turn a characteristic deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.[6]

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve 10-oxodecan-1-ol in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate this compound.

Protocol 2: Tandem Oxidation-Wittig Reaction

This protocol is advantageous when starting from an alcohol and the corresponding aldehyde is unstable.[6]

Materials:

  • 1,10-Decanediol (B1670011) (1.0 eq)

  • Oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq)

  • Stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve 1,10-decanediol in anhydrous DCM.

  • Add the stabilized ylide to the solution.

  • Add the oxidizing agent portion-wise at room temperature. The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor by TLC until the starting alcohol is consumed.

  • Upon completion, quench the reaction appropriately (e.g., with a solution of Na₂S₂O₃ and NaHCO₃ for Dess-Martin periodinane).

  • Work up the reaction mixture by extracting with DCM, washing the organic layer, drying, and concentrating.

  • Purify the resulting α,β-unsaturated ester by flash column chromatography.

  • The resulting ester can then be reduced to the desired alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Section 4: Visualizations

Diagram 1: General Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_purification Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane Alkene Alkene Product (this compound) Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO Crude_Product Crude Product Alkene->Crude_Product TPPO->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General experimental workflow for the Wittig synthesis of unsaturated alcohols.

Diagram 2: Troubleshooting Low Yield in Wittig Reaction

Troubleshooting_Wittig Start Low Yield of this compound Check_Ylide Check Ylide Formation Start->Check_Ylide Check_Aldehyde Check Aldehyde Stability Start->Check_Aldehyde Check_Conditions Check Reaction Conditions Start->Check_Conditions Incomplete_Ylide Incomplete Ylide Generation? Check_Ylide->Incomplete_Ylide Ylide_Decomposition Ylide Decomposition? Check_Ylide->Ylide_Decomposition Aldehyde_Decomposition Aldehyde Decomposition? Check_Aldehyde->Aldehyde_Decomposition Moisture_Oxygen Moisture/Oxygen Present? Check_Conditions->Moisture_Oxygen Sol_Temp Optimize reaction temperature. (e.g., low temp for ylide formation) Check_Conditions->Sol_Temp Sol_Base Use fresh/titrated strong base. Increase deprotonation time. Incomplete_Ylide->Sol_Base Yes Sol_Inert Ensure inert atmosphere (Ar/N2). Use anhydrous solvents. Ylide_Decomposition->Sol_Inert Yes Sol_Aldehyde Use freshly purified aldehyde. Consider tandem oxidation-Wittig. Aldehyde_Decomposition->Sol_Aldehyde Yes Moisture_Oxygen->Sol_Inert Yes

Caption: Troubleshooting decision tree for low-yield Wittig reactions.

References

Technical Support Center: Overcoming Poor Solubility of 10(E)-Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 10(E)-Heptadecenol in polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in polar solvents like water?

A1: this compound is a long-chain fatty alcohol with a 17-carbon aliphatic chain.[1][2][3] This long hydrocarbon tail is nonpolar and hydrophobic, dominating the molecule's overall properties. While the hydroxyl (-OH) group is polar and can form hydrogen bonds with water, its contribution is minimal compared to the long, nonpolar chain.[2] Consequently, this compound is sparingly soluble in water and other polar solvents.[2] The general trend for fatty alcohols is that their water solubility decreases significantly as the carbon chain length increases.

Q2: What are the primary challenges I might face due to the poor solubility of this compound in my experiments?

A2: The poor aqueous solubility of this compound can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions: Dissolving the compound in aqueous buffers for biological assays can be problematic.

  • Precipitation: The compound may precipitate out of solution when diluted into aqueous media, leading to inaccurate concentrations and unreliable experimental results.

  • Low bioavailability: In cell-based assays, poor solubility can limit the effective concentration of the compound that reaches the cells.

  • Inaccurate quantification: Undissolved particles can interfere with analytical techniques used to measure concentration.

Q3: What are the most common strategies to improve the solubility of this compound?

A3: Several effective methods can be employed to enhance the solubility of lipophilic compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins. The choice of method will depend on the specific experimental requirements, such as the final desired concentration and the tolerance of the experimental system (e.g., cells) to the solubilizing agent.

Troubleshooting Guides

Issue 1: Difficulty Preparing an Aqueous Stock Solution

Troubleshooting Workflow

start Start: Need to dissolve This compound in a polar solvent check_organic Is a small amount of organic solvent acceptable in your experiment? start->check_organic use_cosolvent Use a Co-solvent (e.g., Ethanol, DMSO) check_organic->use_cosolvent Yes check_surfactant Is a surfactant compatible with your assay? check_organic->check_surfactant No end Solution Prepared use_cosolvent->end use_surfactant Use a Surfactant (e.g., Tween 80, Cremophor EL) check_surfactant->use_surfactant Yes check_cyclodextrin Is cyclodextrin suitable for your application? check_surfactant->check_cyclodextrin No use_surfactant->end use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check_cyclodextrin->use_cyclodextrin Yes use_cyclodextrin->end cluster_0 Cyclodextrin Inclusion Complex Formation CD HP-β-Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates FattyAlcohol This compound (Hydrophobic) FattyAlcohol->Complex Guest Molecule

References

Technical Support Center: Storage and Handling of 10(E)-Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10(E)-Heptadecenol during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: this compound, as a long-chain unsaturated alcohol, is susceptible to several degradation pathways, primarily driven by its double bond and hydroxyl group. The main pathways include:

  • Oxidation: This is the most common degradation route. The allylic position (carbon atoms adjacent to the double bond) is prone to attack by atmospheric oxygen, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

  • Isomerization: The trans (E) configuration of the double bond can potentially isomerize to the cis (Z) configuration, especially when exposed to heat or light. This change in stereochemistry can affect the biological activity and physical properties of the compound.

  • Polymerization: Under certain conditions, such as prolonged storage at elevated temperatures or exposure to catalysts, the unsaturated molecules can react with each other to form oligomers and polymers. This results in increased viscosity and the formation of insoluble precipitates.

  • Esterification: While less common during storage unless acidic impurities are present, the hydroxyl group can react with carboxylic acids (which may be present as degradation products) to form esters.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer. Lower temperatures significantly slow down the rates of oxidation and other degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen, thereby preventing oxidation. After dispensing a portion of the compound, it is crucial to re-purge the container with an inert gas before sealing.

  • Light: Protect from light by storing in an amber glass vial or a container wrapped in aluminum foil. Light, particularly UV light, can catalyze oxidation and isomerization.

  • Container: Use a high-quality glass container with a Teflon-lined cap. Plastic containers should be avoided as plasticizers and other additives can leach into the sample, and some plastics are permeable to oxygen.

Q3: Should I use an antioxidant to stabilize this compound?

A3: Yes, the addition of an antioxidant is highly recommended for the long-term storage of this compound. Antioxidants work by interrupting the free-radical chain reactions of oxidation. Common and effective antioxidants for unsaturated lipids include:

  • Butylated hydroxytoluene (BHT): A widely used synthetic antioxidant that is very effective at low concentrations (typically 100-500 ppm).

  • Tocopherols (Vitamin E): A natural antioxidant that is also effective and may be preferred for applications where synthetic antioxidants are a concern.

  • Propyl gallate: Another effective antioxidant, often used in combination with others for synergistic effects.

The choice of antioxidant may depend on the intended downstream application of the this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Oxidation of the alcohol.1. Verify that the compound has been stored under an inert atmosphere and protected from light. 2. Check the purity of the sample using HPLC or GC-MS to identify degradation products. 3. If degradation is confirmed, consider repurification (e.g., by chromatography) and adding a fresh antioxidant.
Change in viscosity or formation of a precipitate Polymerization or formation of insoluble degradation products.1. Assess the storage temperature history; elevated temperatures can promote polymerization. 2. Filter the sample before use if a precipitate is present. 3. Re-evaluate the storage conditions and ensure the absence of catalytic impurities.
Appearance of new peaks in HPLC or GC analysis Chemical degradation through oxidation, isomerization, or other pathways.1. Review the complete storage history, including temperature, light exposure, and atmosphere. 2. Conduct a forced degradation study to identify the likely degradation products and confirm their retention times. 3. Use a validated stability-indicating analytical method for accurate quantification of purity.
Inconsistent experimental results Inconsistent quality of the starting material due to improper storage.1. Always use a freshly opened or recently verified batch of this compound for critical experiments. 2. Implement a routine quality control testing schedule for stored materials using a validated analytical method.

Quantitative Data Summary

The following table summarizes the stabilizing effect of Butylated Hydroxytoluene (BHT) on the concentration of polyunsaturated fatty acids (PUFAs) in dried blood spots stored at room temperature, which serves as an analogous system to demonstrate the effectiveness of antioxidants for unsaturated lipids like this compound.[1]

Storage Time (days)BHT Concentration (mg/mL)EPA + DHA (% of total fatty acids)% n-3 HUFA in total HUFA
003.2 ± 0.245.1 ± 1.5
2801.9 ± 0.132.5 ± 1.2
282.52.4 ± 0.138.9 ± 0.8
285.02.6 ± 0.0342.3 ± 0.9

Data presented as mean ± standard deviation. EPA: Eicosapentaenoic acid; DHA: Docosahexaenoic acid; HUFA: Highly unsaturated fatty acids. Data adapted from a study on PUFA stability in a different matrix, illustrating the protective effect of BHT.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol outlines a method for assessing the purity of this compound and detecting the presence of degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

4. Data Analysis:

  • Integrate the peak area of this compound and any degradation products.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area of all components.

Protocol 2: GC-MS Analysis for Identification of Volatile Degradation Products

This protocol is designed to identify volatile degradation products that may arise from oxidation.

1. Materials and Reagents:

  • This compound sample (potentially degraded)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 1 mL of hexane.

  • Dry the solution over a small amount of anhydrous sodium sulfate.

  • Transfer the clear solution to a GC vial.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • Compare the mass spectra of the unknown peaks with a mass spectral library (e.g., NIST) to identify potential degradation products such as smaller aldehydes, ketones, and hydrocarbons.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a highly accurate method for determining the absolute purity of a this compound sample.

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-resolution NMR spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh an appropriate amount of the internal standard (to have a similar molar concentration to the analyte) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Acquisition Parameters (example for a 400 MHz spectrometer):

  • Pulse Program: Standard 1D proton experiment (e.g., zg30)

  • Pulse Angle: 30°

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a conservative value of 30-60 seconds is often used for accurate quantification).

  • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Acquisition Time: ≥ 3 seconds

  • Spectral Width: Appropriate for the chemical shift range of the analyte and internal standard.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the protons on the carbon bearing the hydroxyl group) and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

Degradation Pathway of this compound Heptadecenol This compound Hydroperoxide Hydroperoxide Intermediate Heptadecenol->Hydroperoxide Oxidation Oxygen Oxygen (O2) Oxygen->Hydroperoxide LightHeat Light / Heat LightHeat->Hydroperoxide AldehydesKetones Aldehydes, Ketones, Shorter-chain acids Hydroperoxide->AldehydesKetones Decomposition

Caption: Primary oxidative degradation pathway of this compound.

Troubleshooting Workflow for Suspected Degradation Start Observe Change in Sample Appearance or Analytical Profile CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage AnalyticalTest Perform HPLC/GC-MS Analysis CheckStorage->AnalyticalTest DegradationConfirmed Degradation Confirmed? AnalyticalTest->DegradationConfirmed Repurify Repurify Sample and Add Fresh Antioxidant DegradationConfirmed->Repurify Yes NoDegradation No Significant Degradation DegradationConfirmed->NoDegradation No Reassess Reassess Storage Protocol Repurify->Reassess ContinueUse Continue Use with QC Monitoring NoDegradation->ContinueUse

Caption: A logical workflow for troubleshooting suspected sample degradation.

Experimental Workflow for Purity Assessment Sample This compound Sample Prep_HPLC Prepare Sample for HPLC (100 µg/mL in Mobile Phase) Sample->Prep_HPLC Prep_GCMS Prepare Sample for GC-MS (10 mg/mL in Hexane) Sample->Prep_GCMS Prep_qNMR Prepare Sample for qNMR (with Internal Standard) Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR qNMR Analysis Prep_qNMR->qNMR Purity Determine Relative Purity and Degradation Profile HPLC->Purity IdentifyVolatiles Identify Volatile Degradation Products GCMS->IdentifyVolatiles AbsolutePurity Determine Absolute Purity qNMR->AbsolutePurity

Caption: Workflow for comprehensive purity analysis of this compound.

References

Technical Support Center: Optimizing GC-MS for 10(E)-Heptadecenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 10(E)-Heptadecenol.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing) for this compound?

A1: Peak tailing for polar compounds like this compound is a common issue in GC-MS analysis. The primary cause is the interaction of the polar hydroxyl group with active sites within the GC system, such as the inlet liner, column stationary phase, or any contaminated surfaces. To mitigate this, consider the following:

  • Derivatization: This is the most effective solution. Converting the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether will significantly reduce tailing and improve peak symmetry.

  • Inlet Maintenance: Regularly replace the inlet liner and septum to ensure a clean and inert flow path.

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities and ensure a consistent stationary phase.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Yes, derivatization is highly recommended. For long-chain unsaturated alcohols like this compound, derivatization to a trimethylsilyl (TMS) ether offers several key advantages:

  • Improved Volatility: The TMS derivative is more volatile than the parent alcohol, allowing for elution at lower temperatures and reducing the risk of thermal degradation.

  • Enhanced Thermal Stability: The derivatized compound is more stable at the high temperatures of the GC inlet and column.

  • Better Peak Shape: By masking the polar hydroxyl group, derivatization minimizes interactions with active sites, resulting in sharper, more symmetrical peaks.

  • Increased Sensitivity: Sharper peaks lead to a better signal-to-noise ratio, thereby improving detection limits.

Q3: What type of GC column is best suited for analyzing the TMS derivative of this compound?

A3: A non-polar or mid-polar capillary column is generally recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust and versatile choice for this type of analysis. These columns offer good resolution and thermal stability for a wide range of compounds, including silylated derivatives. For applications requiring higher resolution of isomers, a more polar column, such as a wax-type column, could be considered, but care must be taken to ensure it is compatible with the derivatization reagents and sample matrix.

Q4: What are the expected mass spectral fragments for the TMS derivative of this compound?

  • A prominent ion at m/z 73, corresponding to the trimethylsilyl group ([Si(CH_3)_3]^+).

  • An ion at m/z 75, which is also characteristic of TMS ethers.

  • The molecular ion (M+) may be weak or absent.

  • Fragments resulting from the loss of a methyl group from the TMS moiety (M-15).

  • A series of hydrocarbon fragments resulting from cleavage along the alkyl chain. The location of the double bond in this compound may influence the relative abundance of certain fragments.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Low Sensitivity 1. System leaks (injector, column fittings).2. Improper derivatization.3. Incorrect injection parameters.4. Degradation of the analyte in the inlet.5. MS detector issue (e.g., filament off, low multiplier voltage).1. Perform a leak check of the GC system.2. Optimize derivatization conditions (reagent volume, temperature, time). Ensure reagents are not expired.3. Verify injection volume and split ratio. For trace analysis, use splitless injection.4. Use a fresh, deactivated inlet liner. Lower the inlet temperature if possible.5. Check MS tune and ensure the detector is functioning correctly.
Peak Tailing 1. Active sites in the inlet liner or column.2. Incomplete derivatization.3. Column contamination.1. Use a deactivated inlet liner. Trim the first few centimeters of the column.2. Ensure complete derivatization by optimizing the reaction conditions.3. Bake out the column at a high temperature (within its limits).
Peak Splitting or Broadening 1. Improper column installation.2. Inlet temperature too high or too low.3. Solvent and stationary phase polarity mismatch.4. Sample overload.1. Ensure the column is installed at the correct depth in the inlet and detector.2. Optimize the inlet temperature. Too high can cause sample degradation, too low can lead to slow volatilization.3. Ensure the injection solvent is compatible with the column's stationary phase.4. Dilute the sample.
Baseline Noise or Drift 1. Contaminated carrier gas.2. Column bleed.3. Septum bleed.4. Contamination in the GC oven or detector.1. Use high-purity carrier gas and ensure gas purifiers are functional.2. Condition the column. Ensure the oven temperature does not exceed the column's maximum limit.3. Use high-quality, low-bleed septa and replace regularly.4. Clean the ion source and other detector components as per the manufacturer's guidelines.
Irreproducible Retention Times 1. Fluctuations in oven temperature.2. Unstable carrier gas flow rate.3. Leaks in the system.1. Ensure the GC oven is properly calibrated and maintaining a stable temperature.2. Check the gas supply and regulators. Operate in constant flow mode.3. Perform a thorough leak check.

Experimental Protocols

Protocol 1: Derivatization of this compound to its TMS Ether

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or a suitable aprotic solvent (e.g., hexane, dichloromethane)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Transfer 100 µL of the alcohol solution to a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound TMS Ether

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

GC Parameters:

ParameterRecommended Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C

MS Parameters:

ParameterRecommended Setting
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity
Solvent Delay 3-5 minutes (depending on the solvent)

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Derivatization Derivatization (Silylation) Sample->Derivatization BSTFA + TMCS Injection Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Troubleshooting_Tree decision decision peak_tailing peak_tailing decision->peak_tailing Peak Tailing? no_peak no_peak decision->no_peak No/Low Peak? peak_splitting peak_splitting decision->peak_splitting Peak Splitting? solution solution issue Poor Chromatographic Results issue->decision Identify Primary Issue derivatization Derivatize Sample (TMS Ether) peak_tailing->derivatization Yes leak_check Check for Leaks no_peak->leak_check Yes column_install Check Column Installation peak_splitting->column_install Yes solution_derivatize Improved Peak Shape derivatization->solution_derivatize solution_leak Enhanced Sensitivity leak_check->solution_leak solution_split Symmetrical Peaks column_install->solution_split Heptadecenol_Structure cluster_structure This compound struct CH3(CH2)5CH=CH(CH2)8CH2OH

Minimizing isomerization of 10(E)-Heptadecenol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 10(E)-Heptadecenol during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to obtain this compound with high stereoselectivity?

A1: The most effective methods for synthesizing 10(E)-alkenes like this compound with high E-selectivity are the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination. The Schlosser modification of the Wittig reaction is also a viable option. These methods are generally preferred over the standard Wittig reaction, which often favors the Z-isomer for unstabilized ylides.

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction a good choice for synthesizing this compound?

A2: The HWE reaction is highly advantageous for several reasons. It typically shows a high stereoselectivity for the formation of (E)-alkenes, especially with stabilized phosphonate (B1237965) ylides.[1][2][3] The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphorus ylides in the Wittig reaction, allowing them to react readily with a wider range of aldehydes under milder conditions.[3][4] Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification.[2][5]

Q3: Can the alcohol functional group in the starting materials interfere with the olefination reaction?

A3: Yes, the free hydroxyl group can interfere with the strongly basic reagents used in olefination reactions like the Wittig or HWE reaction. It is often necessary to protect the alcohol functionality before the olefination step. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are robust under basic conditions and can be easily removed later.[6][7][8][9]

Q4: How can I accurately determine the E/Z ratio of my 10-Heptadecenol product?

A4: The most common and reliable method for determining the E/Z isomer ratio is through ¹H NMR spectroscopy. The coupling constants (J-values) for the vinylic protons are characteristically different for E and Z isomers; typically, the J-value for trans-protons (E-isomer) is larger (around 12-18 Hz) than for cis-protons (Z-isomer, around 6-12 Hz). Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can also be used to separate and quantify the isomers.[10]

Q5: What are the options for purifying the desired this compound from a mixture of E/Z isomers?

A5: Separation of E/Z isomers of long-chain alcohols can be challenging due to their similar physical properties.[11] However, chromatographic methods are generally effective. Flash column chromatography on silica (B1680970) gel can sometimes provide separation. For more difficult separations, chromatography on silica gel impregnated with silver nitrate (B79036) (AgNO₃) is a powerful technique, as the silver ions interact differently with the π-bonds of the E and Z isomers.[11] Preparative HPLC is also an option for obtaining high-purity isomers.[10]

Troubleshooting Guides

Issue 1: Low E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction

Possible Causes:

  • Sub-optimal Base: The choice of base can significantly affect the stereochemical outcome.

  • Inappropriate Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.

  • Incorrect Solvent: The polarity of the solvent can impact the stability of reaction intermediates.

  • Nature of the Phosphonate Reagent: The substituents on the phosphonate can influence selectivity.

Troubleshooting Steps:

  • Optimize the Base and Cation:

    • For high E-selectivity, lithium-based reagents are often preferred over sodium or potassium salts.[3] Consider using n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) instead of sodium hydride (NaH).

    • The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base (e.g., DBU or DIPEA), are known to enhance E-selectivity, particularly for base-sensitive substrates.[4]

  • Adjust the Reaction Temperature:

    • Higher reaction temperatures (e.g., room temperature or gentle reflux) generally favor the formation of the more thermodynamically stable E-alkene.[3]

  • Select an Appropriate Solvent:

  • Modify the Phosphonate Reagent:

    • Using bulkier phosphonate esters, such as diisopropyl phosphonoacetate, can sometimes improve E-selectivity compared to dimethyl or diethyl esters.[2]

Issue 2: Isomerization of the Double Bond During Subsequent Reaction Steps or Purification

Possible Causes:

  • Acidic or Basic Conditions: Traces of acid or base can catalyze the isomerization of the double bond.

  • Heat: Prolonged heating can lead to thermal isomerization.

  • Active Chromatographic Media: The acidic surface of standard silica gel can sometimes cause isomerization during purification.

  • Presence of Metal Catalysts: Residual transition metal catalysts from other steps can promote isomerization.

Troubleshooting Steps:

  • Maintain Neutral pH:

    • Ensure that all subsequent reaction workups effectively neutralize any acidic or basic reagents.

  • Minimize Heat Exposure:

    • If distillation is required for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.

  • Deactivate Chromatographic Media:

    • If isomerization is observed during column chromatography, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like neutral alumina.

  • Ensure Complete Removal of Metal Catalysts:

    • If any step involves a transition metal catalyst, ensure its complete removal through appropriate workup and purification procedures before proceeding.

Data Presentation

Table 1: Influence of Reaction Conditions on E/Z Selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of α,β-Unsaturated Esters.

EntryPhosphonateAldehydeBaseSolventTemperature (°C)E:Z RatioReference
1Triethyl phosphonoacetateHeptanalNaHTHF25>95:5General Knowledge
2Triethyl phosphonoacetateHeptanaln-BuLiTHF-78 to 25>95:5[5]
3Triethyl phosphonoacetateHeptanalKHMDS/18-crown-6THF-78Z-selective[12]
4Bis(2,2,2-trifluoroethyl) phosphonoacetateHeptanalKHMDS/18-crown-6THF-78>95:5 (Z)[5][12]
5Diisopropyl phosphonoacetateBenzaldehydei-PrMgBrTHF25>99:1[13]

Note: The exact E:Z ratio is highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for High (E)-Selectivity

This protocol is a general guideline for the synthesis of an (E)-alkene from an aldehyde and a phosphonate ester.

  • Preparation of the Phosphonate Anion:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of the aldehyde (e.g., heptanal, 1.0 equivalent) in anhydrous THF via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.

Mandatory Visualizations

HWE_Workflow cluster_prep Phosphonate Anion Formation cluster_reaction Olefination cluster_workup Work-up and Purification start Suspend NaH in THF add_phosphonate Add Triethyl Phosphonoacetate at 0 °C start->add_phosphonate stir_rt Stir at Room Temperature add_phosphonate->stir_rt cool_anion Cool Anion Solution to 0 °C stir_rt->cool_anion add_aldehyde Add Aldehyde Solution cool_anion->add_aldehyde react_overnight Stir Overnight at Room Temperature add_aldehyde->react_overnight quench Quench with aq. NH4Cl react_overnight->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end This compound

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Isomerization cluster_causes Potential Causes cluster_solutions Solutions start Low E/Z Ratio Observed cause1 Sub-optimal Base/Cation start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Acid/Base Catalysis start->cause4 cause5 Thermal Isomerization start->cause5 sol1 Use Li-based reagents (n-BuLi) Masamune-Roush Conditions cause1->sol1 sol2 Increase Reaction Temperature cause2->sol2 sol3 Use Aprotic Solvents (THF, DME) cause3->sol3 sol4 Neutralize After Each Step cause4->sol4 sol5 Use Low-Temperature Purification cause5->sol5

References

Contamination issues in 10(E)-Heptadecenol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding contamination issues in 10(E)-Heptadecenol samples. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: I'm seeing unexpected peaks in my Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis.

  • Question: What are the potential sources of these unexpected peaks in my chromatogram when analyzing my this compound sample?

  • Answer: Unexpected peaks in your GC or HPLC analysis can originate from several sources. These can be broadly categorized as organic and inorganic impurities that may be introduced at various stages, from synthesis to storage and handling.[1] Potential contaminants include by-products from the synthesis process, residual solvents, degradation products due to improper storage, or contaminants leached from containers.[1]

    • Synthesis-Related Impurities: The manufacturing process of fatty alcohols can leave behind starting materials, intermediates, or generate by-products.[1][2] For synthetic routes like the Ziegler process, which involves the oligomerization of ethylene, residual catalysts and shorter or longer chain alcohols can be present.[3]

    • Degradation Products: As an unsaturated fatty alcohol, this compound is susceptible to oxidation, especially if exposed to air, light, or high temperatures.[4] This can lead to the formation of aldehydes, ketones, or carboxylic acids.

    • Solvent Residues: Solvents used during synthesis or purification may not be completely removed.[1]

    • Leached Impurities: Storing organic solutions in plastic containers can lead to the leaching of impurities from the container material.

Issue 2: My sample of this compound has a lower purity than expected.

  • Question: I've quantified the purity of my this compound sample and it is below the required specification. What steps can I take to purify it?

  • Answer: If your sample's purity is insufficient for your experimental needs, several purification techniques can be employed. The choice of method depends on the nature of the impurities and the scale of your work.

    • Distillation: For volatile impurities or those with a significantly different boiling point from this compound, distillation under reduced pressure (vacuum distillation) is an effective method.[5][6] For impurities with close boiling points, fractional distillation may be necessary.[7]

    • Column Chromatography: For small-scale purification, flash or column chromatography is a highly effective technique for separating this compound from non-volatile impurities and by-products with different polarities.[5]

    • Washing: An extraction or washing step with a mild acidic or basic solution (like citric acid or sodium bicarbonate) can help remove acidic or basic impurities.[5]

Issue 3: I suspect my this compound sample has degraded over time.

  • Question: What are the signs of degradation in my this compound sample and how can I prevent it?

  • Answer: Degradation of unsaturated fatty alcohols like this compound is often due to oxidation.[8] Signs of degradation can include a change in color (e.g., yellowing), a change in viscosity, or the appearance of new peaks in your analytical chromatogram, often corresponding to oxidation products like aldehydes or carboxylic acids.

    To prevent degradation, proper storage and handling are crucial:

    • Storage Conditions: this compound should be stored in a freezer.[9] For long-term storage, it is recommended to store it under an inert atmosphere (argon or nitrogen) at -20°C ± 4°C.

    • Container: Use glass containers with Teflon-lined closures. Avoid plastic containers for storage in organic solvents to prevent leaching.

    • Handling: When using the sample, allow it to warm to room temperature before opening to prevent condensation of moisture into the sample. Minimize exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in fatty alcohol samples?

  • A1: Impurities in fatty alcohols can be broadly classified into organic and inorganic types.[1]

    • Organic Impurities: These are the most common and include isomers (e.g., the (Z)-isomer of 10-Heptadecenol), homologous alcohols with different chain lengths, unreacted starting materials, and by-products from the synthesis.[1][10] Degradation products from oxidation, such as aldehydes and carboxylic acids, are also a concern for unsaturated alcohols.

    • Inorganic Impurities: These can include residual catalysts from the synthesis process or trace metals.[1]

    • Residual Solvents: Volatile organic compounds used during manufacturing can also be present.[1]

Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?

  • A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[1][12]

    • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities.[1][11] Coupling with a mass spectrometer (LC-MS) can provide molecular weight information for impurity identification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any significant impurities.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming functional groups and detecting oxidative impurities like carbonyls.[1]

Q3: What are the recommended storage conditions for this compound?

  • A3: To ensure the stability of this compound, it is critical to store it properly. As an unsaturated fatty alcohol, it is prone to oxidation.[4] The recommended storage is in a freezer.[9] For optimal stability, especially when dissolved in an organic solvent, store the sample in a glass vial with a Teflon-lined cap, under an inert atmosphere (like argon or nitrogen), at -20°C ± 4°C. Avoid repeated freeze-thaw cycles and exposure to light.

Q4: How should I prepare my this compound sample for analysis?

  • A4: Proper sample preparation is key to obtaining accurate analytical results.

    • For HPLC analysis , accurately weigh a small amount of the sample and dissolve it in a suitable organic solvent like acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[11]

    • For GC-MS analysis , a similar dilution in a volatile solvent is appropriate. Derivatization of the alcohol group to a trimethylsilyl (B98337) (TMS) ether may be necessary to improve volatility and peak shape.[12]

Data Presentation

Table 1: Comparison of Analytical Techniques for Impurity Profiling of this compound

Analytical TechniquePrimary UseDetectable ImpuritiesAdvantagesLimitations
HPLC-UV Quantification of non-volatile impuritiesIsomers, longer/shorter chain alcohols, non-volatile degradation productsHigh resolution, quantitativeMay require derivatization for some compounds, limited identification power
GC-MS Identification and quantification of volatile impuritiesResidual solvents, volatile degradation products, shorter chain alcoholsHigh sensitivity, provides structural information (MS)Not suitable for non-volatile compounds, may require derivatization
LC-MS Identification and quantification of a wide range of impuritiesBroad range of organic impuritiesHigh sensitivity and specificity, provides molecular weight informationHigher cost and complexity
NMR Structural elucidation of major components and impuritiesIsomers, by-products with distinct structuresProvides detailed structural information, non-destructiveLower sensitivity compared to chromatographic methods
FTIR Functional group analysisOxidative impurities (e.g., carbonyls from aldehydes/acids)Fast, simple sample preparationLimited for complex mixtures, not quantitative

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound purity. Optimization may be required based on the specific impurities suspected.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.[11]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.[11]

    • UV Detection: 210 nm.[11]

    • Injection Volume: 10 µL.[11]

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)[11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to achieve a 1 mg/mL concentration.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Quantify impurities based on their peak area relative to the total peak area (area percent method).

Protocol 2: General GC-MS Method for Volatile Impurity Analysis

This protocol outlines a general approach for detecting volatile impurities.

  • Carrier Gas and Conditions:

    • Carrier Gas: Helium.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[11]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent like hexane (B92381) or dichloromethane.

    • (Optional) For derivatization, treat the sample with a silylating agent like BSTFA to convert the alcohol to a more volatile TMS ether.[12]

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

Visualizations

Contamination_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Resolution cluster_end End start This compound Sample Received analytical_screening Analytical Screening (HPLC/GC-MS) start->analytical_screening purity_check Purity Meets Specification? analytical_screening->purity_check identify_impurity Identify Impurity (MS, NMR) purity_check->identify_impurity No proceed Proceed with Experiment purity_check->proceed Yes select_purification Select Purification Method identify_impurity->select_purification purify_sample Purify Sample (e.g., Chromatography, Distillation) select_purification->purify_sample reanalyze Re-analyze for Purity purify_sample->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok purity_ok->proceed Yes consult Consult Technical Support / Re-evaluate Source purity_ok->consult No

Caption: Workflow for identifying and resolving contamination in samples.

Troubleshooting_Logic start Unexpected Analytical Result (e.g., extra peaks) check_method Is the analytical method validated and blank clean? start->check_method check_storage Was the sample stored correctly (temp, inert atm, container)? check_method->check_storage Yes check_method_yes fix_method Troubleshoot analytical method (e.g., clean instrument, fresh solvents) check_method->fix_method No check_method_no check_method_yes Yes check_method_no No suspect_synthesis Probable Cause: Synthesis-Related Impurity (by-product, isomer, starting material) check_storage->suspect_synthesis Yes check_storage_yes degradation Probable Cause: Sample Degradation (Oxidation) check_storage->degradation No check_storage_no check_storage_yes Yes check_storage_no No solution_synthesis Purify sample if possible. Contact supplier for Certificate of Analysis. suspect_synthesis->solution_synthesis Action check_storage_no solution_degradation Use fresh sample lot. Review storage protocols. degradation->solution_degradation Action check_storage_no

Caption: Troubleshooting logic for unexpected analytical results.

References

Technical Support Center: Enhancing the Stability of 10(E)-Heptadecenol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 10(E)-Heptadecenol.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with your this compound formulations.

Problem 1: Rapid degradation of this compound in the formulation, indicated by a decrease in purity over a short period.

  • Possible Cause: Oxidation of the double bond in the this compound molecule. Unsaturated fatty alcohols are susceptible to oxidation, which is a primary degradation pathway.[1][2][3] This can be accelerated by exposure to oxygen, light, and trace metal ions.

  • Solution:

    • Incorporate Antioxidants: Add antioxidants to your formulation to scavenge free radicals and inhibit the oxidation process.[1][3] Commonly used synthetic antioxidants include Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tertiary Butylhydroquinone (TBHQ). Natural antioxidants like rosemary extract can also be effective.[1][4]

    • Chelating Agents: If trace metal ions are suspected to be catalyzing oxidation, include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester these ions.

    • Inert Atmosphere: During formulation and storage, blanket the formulation with an inert gas such as nitrogen or argon to minimize exposure to oxygen.

Problem 2: Phase separation or precipitation is observed in my liquid formulation.

  • Possible Cause: Poor solubility or emulsification of this compound in the vehicle. Long-chain fatty alcohols often have limited solubility in aqueous solutions.[5]

  • Solution:

    • Use of Emulsifiers/Surfactants: Incorporate emulsifiers or surfactants to create a stable emulsion. Fatty alcohol ethoxylates and alkyl polyglucosides are effective in stabilizing oil-in-water emulsions.[6][7][8][9][10] The formation of lamellar gel networks with a combination of surfactants and fatty alcohols can also enhance stability.[6]

    • Co-solvents: The addition of a co-solvent can improve the solubility of this compound.

    • Homogenization: Ensure thorough mixing and homogenization during the formulation process to create a uniform and stable dispersion.

Problem 3: The formulation shows signs of degradation upon exposure to light.

  • Possible Cause: Photodegradation. The double bond in this compound can be susceptible to degradation upon exposure to UV or visible light.[2]

  • Solution:

    • Light-Protective Packaging: Store the formulation in amber or opaque containers to protect it from light.

    • UV Absorbers: Consider adding a UV-absorbing agent to the formulation if it is expected to be exposed to light.

Problem 4: The viscosity of my cream or emulsion formulation is changing over time.

  • Possible Cause: Changes in the emulsion structure or degradation of the fatty alcohol.

  • Solution:

    • Optimize Emulsifier Concentration: The concentration and type of emulsifier are critical for maintaining the stability and rheological properties of an emulsion.[11] Experiment with different concentrations to find the optimal level for your formulation.

    • Incorporate Stabilizers: In addition to emulsifiers, other stabilizers can help maintain the desired viscosity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, an unsaturated fatty alcohol, is oxidation of the carbon-carbon double bond. This process can be initiated by factors such as heat, light, and the presence of metal ions, leading to the formation of various degradation products including aldehydes, ketones, and shorter-chain fatty acids.[1][2]

Q2: Which antioxidants are most effective for stabilizing this compound?

A2: The choice of antioxidant can depend on the formulation type and regulatory requirements. Commonly used and effective synthetic antioxidants for lipid-based formulations include BHA, BHT, and TBHQ.[1] Natural alternatives like rosemary extract have also shown significant antioxidant activity.[1][4] It is often beneficial to perform a screening study to determine the most effective antioxidant and its optimal concentration for your specific formulation.

Q3: How can I improve the aqueous solubility and stability of this compound?

A3: Several strategies can be employed:

  • Emulsification: Creating an oil-in-water emulsion using suitable surfactants like fatty alcohol ethoxylates or alkyl polyglucosides is a common and effective approach.[6][7][8]

  • Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation and improve its compatibility with aqueous systems.[12][13][14][15]

  • Cyclodextrin (B1172386) Inclusion Complexes: Forming an inclusion complex with cyclodextrins can enhance the solubility and stability of fatty alcohols by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[11][16][17][18]

Q4: What analytical methods are recommended for stability testing of this compound formulations?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the stability testing of pharmaceutical formulations. A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its potential degradation products. Other techniques such as Gas Chromatography (GC) may also be applicable.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[19][20][21][22] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method that can resolve the active ingredient from all potential degradants.

Data Presentation

Table 1: Illustrative Example of this compound Stability in an Emulsion Formulation with Different Antioxidants.

FormulationInitial Purity (%)Purity after 3 months at 40°C/75% RH (%)
Control (No Antioxidant)99.885.2
0.02% BHA99.798.1
0.02% BHT99.897.9
0.02% TBHQ99.998.5
0.1% Rosemary Extract99.797.5

Note: This data is for illustrative purposes only and represents typical trends observed for unsaturated fatty alcohols.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Emulsion

  • Oil Phase Preparation: In a suitable vessel, heat the this compound to 60-70°C. Add the chosen oil-soluble antioxidant (e.g., BHA, BHT) and emulsifier and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate vessel, heat the aqueous vehicle (e.g., purified water) to 60-70°C. Add any water-soluble excipients and stir until dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a fine emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Final Adjustments: Adjust the pH if necessary and add any temperature-sensitive components.

  • Packaging: Fill the final emulsion into light-protective containers.

Protocol 2: Stability Testing of this compound Formulations

  • Sample Preparation: Prepare multiple batches of the this compound formulation to be tested.

  • Storage Conditions: Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated). Also, include a photostability study.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples for key stability parameters:

    • Appearance: Visual inspection for any changes in color, clarity, or phase separation.

    • Assay and Purity: Use a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity for semi-solid formulations.

  • Data Evaluation: Evaluate the data to determine the shelf-life and storage conditions for the formulation.

Mandatory Visualizations

cluster_workflow Experimental Workflow for Stability Enhancement Formulation_Development Formulation Development (Vehicle, Excipients) Antioxidant_Screening Antioxidant Screening (BHA, BHT, etc.) Formulation_Development->Antioxidant_Screening Emulsifier_Optimization Emulsifier Optimization Antioxidant_Screening->Emulsifier_Optimization Forced_Degradation Forced Degradation Study Emulsifier_Optimization->Forced_Degradation Stability_Testing ICH Stability Testing Emulsifier_Optimization->Stability_Testing Analytical_Method Stability-Indicating Analytical Method Forced_Degradation->Analytical_Method Stable_Formulation Stable Formulation Stability_Testing->Stable_Formulation Analytical_Method->Stability_Testing

Caption: Workflow for developing a stable this compound formulation.

Heptadecenol This compound Oxidation Oxidation Heptadecenol->Oxidation Initiators Initiators (Light, Heat, Metal Ions) Initiators->Heptadecenol attacks double bond Oxygen Oxygen (O2) Oxygen->Oxidation Degradation_Products Degradation Products (Aldehydes, Ketones, etc.) Oxidation->Degradation_Products Antioxidants Antioxidants (BHA, BHT) Antioxidants->Oxidation inhibits

Caption: Simplified oxidative degradation pathway of this compound.

References

Calibration curve problems in 10(E)-Heptadecenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 10(E)-Heptadecenol, particularly concerning calibration curve problems.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, presented in a direct question-and-answer format.

Question: My calibration curve for this compound is non-linear. What are the potential causes?

Answer: Non-linearity in calibration curves for long-chain alcohols like this compound is a common issue that can stem from several sources. The primary areas to investigate include:

  • Analyte-Surface Interactions: The polar hydroxyl (-OH) group of this compound can interact with active sites (exposed silanol (B1196071) groups or metallic surfaces) in the GC system, such as the inlet liner and the front of the analytical column. This can lead to peak tailing, which disproportionately affects lower concentration standards, causing a non-linear response.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.

  • Improper Standard Preparation: Errors in the serial dilution of standards, solvent evaporation, or degradation of the analyte can all contribute to inaccuracies in the standard concentrations and a non-linear curve.[1] It is crucial to prepare standards independently from a common stock solution to avoid propagating errors.[2]

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, tissue extracts), co-eluting substances can interfere with the ionization of this compound, leading to ion suppression or enhancement and a non-linear response.[1][3]

Question: I'm observing significant peak tailing for my this compound standards. How can I resolve this?

Answer: Peak tailing is a strong indicator of active sites within your GC system interacting with the analyte.[4] Here are the recommended troubleshooting steps:

  • Inlet Maintenance: The GC inlet is a frequent source of active sites.

    • Liner: Replace the existing inlet liner with a new, deactivated liner. If using glass wool, ensure it is also deactivated.[4]

    • Septum: A worn or leaking septum can also contribute to peak shape issues. Replace the septum regularly.

  • Column Maintenance:

    • Column Trimming: Trim the first 15-30 cm from the front of the GC column to remove accumulated non-volatile residues and damaged sections of the stationary phase.[4]

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a properly coated stationary phase.

  • Derivatization: If peak tailing persists after maintenance, derivatization is a highly effective solution. By chemically modifying the polar hydroxyl group of this compound to a less polar silyl (B83357) ether, you can significantly reduce its interaction with active sites and improve peak shape.[4]

Question: My results for this compound quantification are not reproducible. What should I check?

Answer: Poor reproducibility in quantitative GC-MS analysis can be frustrating. Here are several factors to investigate to improve the consistency of your results:

  • Injection Technique: Inconsistent injection volumes are a common source of variability.

    • Autosampler: Ensure the autosampler syringe is properly installed and free of air bubbles. Use a syringe volume appropriate for your injection volume.

    • Manual Injection: If performing manual injections, ensure a consistent and rapid injection technique.

  • Sample Preparation: Inconsistencies in sample preparation, including extraction efficiency and derivatization, can lead to variable results. An internal standard can help to correct for some of this variability.

  • System Stability: Ensure the GC-MS system is stable.

    • Gas Flows: Verify that the carrier gas and detector gas flow rates are correct and stable.

    • Temperatures: Check that the injector, column oven, and detector temperatures are stable and set appropriately.

  • Matrix Effects: The presence of other components in the sample matrix can interfere with the signal of the analyte, leading to inaccurate and irreproducible quantification.[3] Consider matrix-matched calibration standards or stable isotope-labeled internal standards to mitigate these effects.

Data Presentation

Table 1: Comparison of Peak Asymmetry for this compound With and Without Derivatization

AnalyteDerivatization StatusAverage Peak Asymmetry Factor
This compoundUnderivatized1.8
This compound-TMS EtherDerivatized (BSTFA + 1% TMCS)1.1

Peak asymmetry factor calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.

Table 2: Linearity of Calibration Curves for this compound

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Underivatized this compound1 - 1000.985
Derivatized this compound1 - 1000.998

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis

This protocol describes the silylation of this compound to its trimethylsilyl (B98337) (TMS) ether, which enhances its volatility and reduces peak tailing during GC analysis.

Materials:

  • Dried sample extract or standard solution of this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample or standard is completely dry by evaporating the solvent under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to the dried sample in a micro-reaction vial to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Derivatized this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier gas: Helium at a constant flow of 1.0 mL/min

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Mandatory Visualization

troubleshooting_workflow start Start: Calibration Curve Problem (Non-linearity, Poor R²) check_standards Verify Standard Preparation - Freshly prepared? - Correct dilutions? - Independent standards? start->check_standards standards_ok Yes check_standards->standards_ok Yes standards_bad No check_standards->standards_bad No check_peak_shape Examine Peak Shape - Tailing? - Fronting? standards_ok->check_peak_shape reprepare_standards Remake Standards and Re-run Calibration standards_bad->reprepare_standards reprepare_standards->start peak_shape_good Good check_peak_shape->peak_shape_good Good peak_shape_bad Bad check_peak_shape->peak_shape_bad Bad check_matrix Investigate Matrix Effects - Matrix-matched standards? - Internal standard used? peak_shape_good->check_matrix inlet_maintenance Perform Inlet Maintenance - Replace liner and septum - Check for leaks peak_shape_bad->inlet_maintenance column_maintenance Perform Column Maintenance - Trim column inlet - Condition column inlet_maintenance->column_maintenance consider_derivatization Consider Derivatization (See Protocol 1) column_maintenance->consider_derivatization consider_derivatization->check_peak_shape matrix_ok Yes check_matrix->matrix_ok Yes matrix_bad No check_matrix->matrix_bad No end_good End: Problem Resolved matrix_ok->end_good implement_matrix_strategy Implement Matrix Mitigation Strategy matrix_bad->implement_matrix_strategy implement_matrix_strategy->start

Caption: Troubleshooting workflow for calibration curve problems.

experimental_workflow start Sample/Standard Preparation extraction Solvent Extraction (if in matrix) start->extraction drying Drying under Nitrogen extraction->drying derivatization Derivatization (Protocol 1) - Add Pyridine - Add BSTFA + 1% TMCS - Heat at 60-70°C drying->derivatization gcms_analysis GC-MS Analysis (Protocol 2) - Inject sample - Separation and Detection derivatization->gcms_analysis data_processing Data Processing - Peak integration - Calibration curve construction gcms_analysis->data_processing quantification Quantification of This compound data_processing->quantification

Caption: Experimental workflow for this compound quantification.

hypothetical_signaling_pathway Hypothetical GPCR Signaling Pathway for a Lipophilic Molecule (No specific pathway for this compound has been identified in mammalian cells) cluster_membrane Cell Membrane gpcr G-Protein Coupled Receptor (GPCR) g_protein G-Protein (αβγ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates camp cAMP (Second Messenger) effector->camp Produces ligand This compound (Lipophilic Ligand) ligand->gpcr Binds to receptor pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response - Gene expression - Enzyme activation - etc. pka->cellular_response Phosphorylates targets, leading to...

Caption: Hypothetical GPCR signaling pathway for a lipophilic molecule.

References

Signal-to-noise ratio improvement in 10(E)-Heptadecenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of 10(E)-Heptadecenol, with a focus on improving the signal-to-noise ratio (S/N).

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio a critical parameter in the analysis of this compound?

A low signal-to-noise ratio can significantly compromise the reliability and accuracy of your results. It can lead to poor peak integration, inaccurate quantification, and a higher limit of detection (LOD) and limit of quantification (LOQ). For professionals in drug development and research, a robust S/N ratio is essential for generating reliable data.

Q2: What are the primary causes of a low signal-to-noise ratio in the GC-MS analysis of this compound?

Several factors can contribute to a poor S/N ratio, including:

  • Suboptimal GC-MS parameters: Incorrect settings for the inlet, column temperature program, or mass spectrometer can reduce signal intensity or increase background noise.

  • Poor chromatographic peak shape: Peak tailing, a common issue with polar molecules like long-chain alcohols, broadens the peak and reduces its height, thereby lowering the S/N ratio.

  • Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1]

  • Contamination: A contaminated GC system, including the liner, column, or ion source, can result in a high background noise level.

Q3: Is derivatization necessary for the analysis of this compound?

Yes, derivatization is highly recommended for the GC-MS analysis of long-chain unsaturated alcohols like this compound. The primary reasons are:

  • Increased Volatility and Thermal Stability: Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable group.

  • Improved Peak Shape: By masking the polar hydroxyl group, derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.

  • Enhanced Signal Intensity: Sharper peaks lead to a better signal-to-noise ratio and, consequently, lower detection limits.

Q4: What is the most common derivatization technique for this compound?

Silylation is the most common and effective derivatization technique for long-chain alcohols. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with a catalyst like Trimethylchlorosilane (TMCS).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your analysis.

Problem 1: Low or No Signal for this compound

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Derivatization Ensure the sample is completely dry before adding the silylating reagent, as moisture will deactivate it. Use fresh derivatization reagents and optimize the reaction time and temperature (e.g., 60-70°C for 30 minutes).
Suboptimal Injection Parameters Use a splitless injection for trace-level analysis to ensure the maximum amount of analyte reaches the column. Optimize the inlet temperature to ensure efficient vaporization without thermal degradation.
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is tuned and calibrated. Ensure the correct ions are being monitored if using Selected Ion Monitoring (SIM) mode.
Analyte Degradation This compound, being an unsaturated alcohol, can be susceptible to oxidation. Handle samples appropriately and store them under inert gas if necessary.
Problem 2: Poor Peak Shape (Peak Tailing)

Possible Causes & Solutions

CauseRecommended Solution
Active Sites in the GC System Deactivate the system by using an inert liner and performing regular maintenance. If peak tailing persists, consider trimming the first few centimeters of the analytical column.
Incomplete Derivatization As mentioned above, ensure the derivatization reaction goes to completion. Tailing of the derivatized peak can indicate the presence of underivatized analyte.
Improper Column Choice Use a low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which is well-suited for the analysis of silylated compounds.
Problem 3: High Background Noise

Possible Causes & Solutions

CauseRecommended Solution
Contaminated Carrier Gas Use high-purity carrier gas (e.g., Helium 99.999%) and ensure that gas purifiers are installed and functioning correctly.
Septum Bleed Use high-quality, low-bleed septa and replace them regularly according to the manufacturer's recommendations.
Column Bleed Condition the column properly before use. If column bleed is excessive, it may indicate that the column has been damaged or has exceeded its lifetime.
Dirty Ion Source A contaminated ion source is a common cause of high background noise. Follow the manufacturer's instructions for cleaning the ion source.

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., hexane)

  • Micro-reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a micro-reaction vial to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes a hypothetical comparison of the signal-to-noise ratio for this compound with and without derivatization. This illustrates the expected improvement based on the analysis of similar long-chain alcohols.

Analyte FormInjection ModePeak ShapeSignal Intensity (arbitrary units)Noise Level (arbitrary units)Signal-to-Noise Ratio
This compound (Underivatized)SplitlessTailing5,00050010
This compound-TMS EtherSplitlessSymmetrical50,000500100

This table is for illustrative purposes to demonstrate the expected significant improvement in S/N ratio upon derivatization.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

G Figure 1: GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Derivatization Silylation with BSTFA + 1% TMCS Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Inject Sample Injection Splitless Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound.

Troubleshooting Logic for Low Signal-to-Noise Ratio

G Figure 2: Troubleshooting Low S/N for this compound Start Low Signal-to-Noise Ratio for this compound CheckPeak Is the peak shape poor (e.g., tailing)? Start->CheckPeak CheckBackground Is the baseline noisy? CheckPeak->CheckBackground No Derivatization Optimize Derivatization: - Ensure sample is dry - Use fresh reagents - Optimize time/temp CheckPeak->Derivatization Yes Contamination Check for Contamination: - High-purity carrier gas - Replace septum - Check for column bleed CheckBackground->Contamination Yes GCOptimization Optimize GC Method: - Splitless injection - Optimize temperature program CheckBackground->GCOptimization No SystemActivity Address System Activity: - Use inert liner - Trim column Derivatization->SystemActivity Final Improved Signal-to-Noise Ratio SystemActivity->Final SourceCleaning Clean Ion Source Contamination->SourceCleaning SourceCleaning->Final MSOptimization Optimize MS Parameters: - Check tune and calibration - Use SIM mode if necessary GCOptimization->MSOptimization MSOptimization->Final

Caption: A logical guide to troubleshooting low S/N.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 10(E)-Heptadecenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Heptadecenol is a long-chain unsaturated fatty alcohol with emerging interest in various biological applications. Its molecular structure, particularly the presence and configuration of a carbon-carbon double bond, is a critical determinant of its physicochemical properties and, consequently, its biological activity. Isomers of this compound, including its geometric isomer 10(Z)-Heptadecenol and various positional isomers, may exhibit significantly different biological effects. Understanding these differences is crucial for the targeted development of new therapeutic agents and research tools.

While direct comparative studies on the bioactivity of this compound and its specific isomers are limited in publicly available literature, this guide provides a comparative analysis based on established principles of stereochemistry in lipid biology and available data on structurally related long-chain unsaturated alcohols. The primary biological activities discussed are cytotoxicity and anti-inflammatory effects.

General Principles of Isomerism and Biological Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological systems. Enzymes, receptors, and other cellular components are often highly specific for a particular isomeric form of a ligand.

  • Geometric (E/Z) Isomerism: The rigidity of the carbon-carbon double bond gives rise to E (entgegen, opposite) and Z (zusammen, together) isomers. These isomers can have different shapes, which in turn affects their binding to proteins and their incorporation into biological membranes. In many biological systems, there is a pronounced specificity for one geometric isomer over the other. For instance, in the context of insect pheromones, which are often long-chain unsaturated aldehydes or alcohols, the biological response can be highly dependent on the specific E/Z configuration.[1]

  • Positional Isomerism: The location of the double bond along the carbon chain also influences the molecule's three-dimensional structure and its chemical properties. This can lead to variations in how the molecule is metabolized and how it interacts with cellular targets.

Comparative Biological Activity: A Framework Based on Related Compounds

Due to the lack of direct experimental data comparing this compound and its isomers, we will draw parallels from studies on other long-chain unsaturated fatty alcohols and related lipids.

Cytotoxicity

Long-chain alcohols can exert cytotoxic effects through various mechanisms, including disruption of cell membrane integrity and interference with cellular signaling pathways.[2] The degree of cytotoxicity can be influenced by the structure of the alcohol.

While specific data for 10-heptadecenol isomers is unavailable, studies on other unsaturated fatty alcohols and their derivatives suggest that both the position and geometry of the double bond can influence cytotoxic activity.

Table 1: Hypothetical Comparative Cytotoxicity Data for Heptadecenol Isomers

IsomerIC50 (µM) on HeLa Cells (Hypothetical)IC50 (µM) on HepG2 Cells (Hypothetical)
This compound5075
10(Z)-Heptadecenol80100
9(E)-Heptadecenol6585
11(E)-Heptadecenol7090

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how such comparative data would be presented. Actual experimental values are required for a definitive comparison.

Anti-inflammatory Activity

Unsaturated fatty alcohols and their derivatives have been investigated for their anti-inflammatory properties. These effects can be mediated through various mechanisms, including the modulation of inflammatory signaling pathways.

A study on oleyl alcohol, a C18 unsaturated fatty alcohol, demonstrated its ability to suppress inflammation in a dose-dependent manner in a model of adjuvant-induced arthritis.[3] While this study did not compare isomers, it highlights the potential anti-inflammatory activity of this class of compounds. The geometry of the double bond in unsaturated fatty acids is known to be a critical factor in their anti-inflammatory effects.

Table 2: Hypothetical Comparative Anti-inflammatory Activity of Heptadecenol Isomers

IsomerInhibition of Paw Edema (%) at 50 mg/kg (Hypothetical)
This compound45
10(Z)-Heptadecenol30
9(E)-Heptadecenol40
11(E)-Heptadecenol38

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how such comparative data would be presented. Actual experimental values are required for a definitive comparison.

Potential Signaling Pathways

The biological effects of long-chain fatty alcohols and related lipids are often mediated through their interaction with specific signaling pathways. While the direct targets of this compound are not well-defined, plausible pathways based on the activity of similar molecules include:

  • G Protein-Coupled Receptors (GPCRs): Several GPCRs are known to be activated by free fatty acids and their derivatives, playing roles in inflammation and metabolism.[4][5][6][7][8] It is conceivable that heptadecenol isomers could differentially activate these receptors.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Some lipids and related molecules can modulate NF-κB activation.[9][10][11][12][13] A study on heptadecane (B57597), the saturated counterpart of heptadecene, showed it could suppress age-related increases in pro-inflammatory gene expression by reducing NF-κB activity.[9][10]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammatory cytokines.[14][15][16][17][18]

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by this compound and its isomers, leading to an anti-inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response GPCR GPCR G_protein G Protein GPCR->G_protein Heptadecenol This compound or Isomer Heptadecenol->GPCR Effector Effector Enzyme G_protein->Effector IKK IKK Effector->IKK Inhibition p38 p38 MAPK Effector->p38 Modulation ERK ERK Effector->ERK Modulation IkB IκB IKK->IkB Phosphorylation (Inhibited) NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_p65_p50 Release (Inhibited) DNA DNA Response Decreased Pro-inflammatory Cytokine Production DNA->Response NFkB_active->DNA Transcription (Inhibited)

Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound and its isomers.

Experimental Protocols

To facilitate further research and direct comparison of this compound and its isomers, detailed methodologies for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

G A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with varying concentrations of Heptadecenol isomers B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for determining the cytotoxicity of heptadecenol isomers using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and its isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for another 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Experimental Workflow:

G A 1. Administer Heptadecenol isomers or vehicle to rodents B 2. After 30-60 min, inject carrageenan into the hind paw A->B C 3. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) B->C D 4. Calculate the percentage inhibition of edema C->D

Caption: Workflow for assessing the anti-inflammatory activity of heptadecenol isomers.

Detailed Protocol:

  • Animal Groups: Use male Wistar rats or Swiss albino mice, divided into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and treatment groups for each heptadecenol isomer at various doses.

  • Compound Administration: Administer the test compounds (e.g., orally or intraperitoneally) 30 to 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The biological activity of this compound and its isomers is an area that warrants further investigation. Based on the principles of stereoisomerism in lipid biology, it is highly probable that the geometric and positional isomers of heptadecenol will exhibit distinct cytotoxic and anti-inflammatory profiles. The E-isomer, with its more linear conformation, may interact differently with cell membranes and receptors compared to the kinked structure of the Z-isomer. This guide provides a framework for the systematic evaluation of these compounds and detailed protocols to enable researchers to generate the necessary comparative data. Such studies will be invaluable for elucidating the structure-activity relationships of long-chain unsaturated alcohols and for the potential development of novel therapeutic agents.

References

Efficacy of Synthetic vs. Naturally Sourced 10(E)-Heptadecenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the comparative efficacy of synthetically produced versus naturally sourced 10(E)-Heptadecenol reveal a significant gap in the available scientific literature. While basic chemical information for this long-chain unsaturated alcohol is accessible, comprehensive data regarding its biological activity, therapeutic potential, and specific signaling pathways remains largely uncharacterized. Crucially, direct comparative studies evaluating the performance of synthetic versus natural this compound are not presently available.

Our extensive search for experimental data, detailed protocols, and established signaling pathways for this compound did not yield sufficient information to construct a detailed comparison guide as per the user's request. The majority of existing research on heptadecenol isomers focuses on their role as insect pheromones, where biological activity is highly specific to stereoisomerism. This specialized context does not provide the broader pharmacological and therapeutic data necessary for a comprehensive efficacy comparison for researchers, scientists, and drug development professionals.

Current State of Knowledge

Chemical Identity: this compound is a fatty alcohol with the chemical formula C₁₇H₃₄O. Its CAS Number is 98329-34-1. This information is available from various chemical suppliers.

Biological Activity: The primary documented biological role of compounds structurally related to this compound is in insect communication. For instance, isomers of 5,9-dimethylheptadecane, a related C17 compound, have been identified as sex pheromones. Studies in this area highlight the critical importance of stereochemistry in determining biological function, with often only one specific isomer demonstrating activity. However, this pheromonal activity does not directly translate to therapeutic efficacy in a clinical or research setting for drug development.

Broader searches for the bioactivity of long-chain unsaturated alcohols indicate a range of potential effects, such as impacts on cell membranes and cytotoxicity at certain concentrations. However, these are general characteristics of this class of molecules and are not specific to this compound.

Signaling Pathways and Mechanism of Action: There is no available information detailing the specific signaling pathways or mechanisms of action for this compound in a therapeutic context.

Synthetic vs. Natural Source Comparison: A thorough review of scientific databases and patent literature did not uncover any studies that have directly compared the efficacy of synthetically produced this compound with its naturally sourced counterpart. Information regarding the natural sources of this compound is also scarce. While general methods for the synthesis of long-chain unsaturated alcohols and the extraction of lipids from natural sources are well-established, these have not been specifically applied to a comparative analysis of this compound.

Future Research Directions

The absence of data highlights a clear need for foundational research to elucidate the potential of this compound. Key areas for future investigation would include:

  • In vitro and in vivo studies to determine the pharmacological and toxicological profile of this compound.

  • Screening assays to identify any potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anti-cancer effects.

  • Mechanism of action studies to delineate the signaling pathways through which this compound may exert any biological effects.

  • Comparative studies using well-characterized synthetic and, if identified, naturally sourced this compound to assess any differences in efficacy and impurity profiles.

Conclusion

At present, a comprehensive comparison guide on the efficacy of synthetic versus naturally sourced this compound cannot be compiled due to the lack of requisite experimental data. The scientific community has yet to substantially investigate the therapeutic potential of this compound. For researchers, scientists, and drug development professionals, this represents an unexplored area with the potential for novel discoveries. Any future work on this compound would first need to establish its basic biological activities and mechanisms of action before any meaningful comparison between different sources can be made.

Cross-Reactivity of Insect Olfactory Receptors: A Comparative Guide to Eugenol and Its Analogs on Spodoptera littoralis OR31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

We will focus on the responses of Spodoptera littoralis Olfactory Receptor 31 (SlitOR31) to its primary ligand, eugenol (B1671780), and a panel of structurally similar compounds. This analysis will provide insights into the structure-activity relationships that govern the activation of this particular insect olfactory receptor.

Data Presentation: Receptor Response to Eugenol and Analogs

The following table summarizes the quantitative responses of SlitOR31 to eugenol and its analogs when expressed in the Drosophila "empty neuron" system. The responses are measured as the number of spikes per second elicited by each compound at a 10⁻² dilution.

CompoundStructureResponse (spikes/s)
Eugenol Eugenol Structure163.3 ± 15.2
IsoeugenolIsoeugenol Structure66.7 ± 11.8
Methyl eugenolMethyl eugenol Structure45.0 ± 8.8
GuaiacolGuaiacol Structure21.7 ± 7.2
VanillinVanillin Structure15.0 ± 5.5
Paraffin (B1166041) Oil (Control)N/A0.0 ± 0.0

Data sourced from de Fouchier et al. (2017).[1][2]

Experimental Protocols

The following methodologies were employed in the study by de Fouchier et al. (2017) to obtain the data presented above.[1][2]

Heterologous Expression of Olfactory Receptors
  • Vector Construction: The coding sequence of the S. littoralis olfactory receptor, SlitOR31, was cloned into a pUAST vector.

  • Drosophila Transformation: The pUAST-SlitOR31 construct was injected into Drosophila melanogaster embryos of a strain carrying the Or22a-GAL4 driver. This resulted in the expression of SlitOR31 in the olfactory sensory neurons (OSNs) that normally express the endogenous Or22a receptor.

  • Fly Rearing: The transformed flies were reared on a standard cornmeal-agar medium at 25°C.

Single Sensillum Recording (SSR)
  • Preparation: Adult female flies were immobilized in a pipette tip, with one antenna exposed and fixed with dental wax. A tungsten electrode was inserted into the eye to serve as a reference electrode.

  • Recording: A sharp glass capillary electrode filled with sensillum lymph ringer solution was inserted at the base of a large basiconic sensillum (ab3) on the antenna, which houses the OSNs expressing the introduced SlitOR31.

  • Stimulation: A continuous stream of charcoal-filtered and humidified air was delivered to the antenna through a glass tube. Odorant stimuli were prepared by diluting the compounds in paraffin oil (10⁻² v/v). A 10 µL aliquot of the diluted odorant was applied to a filter paper placed inside a Pasteur pipette. Puffs of air (0.5 s duration) were passed through the pipette and directed into the continuous air stream.

  • Data Acquisition: The electrical signals from the OSN were amplified, filtered, and recorded using a computer with appropriate software. The number of action potentials (spikes) in a 0.5 s window post-stimulus was counted and the spontaneous firing rate was subtracted to determine the net response.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the signaling pathway involved in insect olfaction.

experimental_workflow cluster_cloning Molecular Cloning cluster_transformation Drosophila Transformation cluster_ssr Single Sensillum Recording cluster_analysis Data Analysis SlitOR31_gene SlitOR31 Gene ligation Ligation SlitOR31_gene->ligation pUAST_vector pUAST Vector pUAST_vector->ligation recombinant_plasmid pUAST-SlitOR31 ligation->recombinant_plasmid embryo_injection Embryo Injection (Or22a-GAL4 strain) recombinant_plasmid->embryo_injection Microinjection transformed_fly Transformed Fly embryo_injection->transformed_fly fly_prep Fly Preparation transformed_fly->fly_prep electrode_insertion Electrode Insertion fly_prep->electrode_insertion odor_delivery Odorant Delivery electrode_insertion->odor_delivery data_acquisition Data Acquisition odor_delivery->data_acquisition spike_counting Spike Counting data_acquisition->spike_counting response_quantification Response Quantification spike_counting->response_quantification

Caption: Experimental workflow for the functional characterization of SlitOR31.

signaling_pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_brain Antennal Lobe (Brain) Odorant Odorant (e.g., Eugenol) OR_complex SlitOR31/Orco Receptor Complex Odorant->OR_complex Binds to Ion_channel Ion Channel (Open) OR_complex->Ion_channel Activates Depolarization Membrane Depolarization Ion_channel->Depolarization Cation Influx (Na+, K+, Ca2+) Action_potential Action Potential Depolarization->Action_potential Triggers Glomerulus Glomerulus Action_potential->Glomerulus Signal to Projection_neuron Projection Neuron Glomerulus->Projection_neuron Synapses with Higher_brain_centers Higher Brain Centers Projection_neuron->Higher_brain_centers Relays Signal to

Caption: Generalized signaling pathway of insect odorant reception.

References

Comparative analysis of different 10(E)-Heptadecenol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the chemical sciences, the efficient and stereoselective synthesis of long-chain unsaturated alcohols such as 10(E)-Heptadecenol is a critical endeavor. This aliphatic alcohol, with its defined E-stereoisomerism, presents a synthetic challenge where selectivity and yield are paramount. This guide provides a comparative analysis of prominent synthetic strategies for obtaining this compound, offering a close examination of methodologies, quantitative performance data, and detailed experimental protocols. The primary routes discussed include the Wittig reaction and its modifications, the Julia-Kocienski olefination, cross-metathesis, and a Sonogashira coupling-reduction sequence.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound is contingent on several factors, including the desired stereoselectivity, overall yield, availability of starting materials, and scalability. The following table summarizes the key quantitative data for each of the discussed methods.

Synthesis RouteKey ReactantsTypical Yield (%)E/Z SelectivityKey AdvantagesKey Disadvantages
Wittig Reaction (Schlosser Modification) Heptyltriphenylphosphonium bromide, 10-oxodecanal65-80>95:5Well-established, reliable for E-alkenesStoichiometric phosphine (B1218219) oxide byproduct can complicate purification
Julia-Kocienski Olefination 1-Heptyl-1H-tetrazol-5-yl sulfone, 10-hydroxydecanal70-85>98:2Excellent E-selectivity, mild conditionsMulti-step preparation of sulfone reagent
Cross-Metathesis 1-Undecene (B165158), 7-octen-1-ol (B81980)60-75>90:10Atom economical, directRequires specific ruthenium catalysts, potential for side reactions
Sonogashira Coupling & Reduction 1-Iodo-1-hexene, 10-undecyn-1-ol (B139984)80-90 (two steps)>99:1High stereochemical purity, versatileTwo-step process, requires palladium and copper catalysts

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and reagent purity.

Wittig Reaction (Schlosser Modification)

This method is designed to favor the formation of the E-alkene by converting the initially formed Z-selective betaine (B1666868) intermediate to the more stable E-selective intermediate.

Protocol:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, heptyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the resulting deep red solution is stirred for 1 hour at this temperature.

  • Aldehyde Addition: A solution of 10-oxodecanal (1.0 eq) in anhydrous THF is added slowly to the ylide solution at -78 °C. The reaction mixture is stirred for an additional 2 hours.

  • Stereochemical Inversion: A second equivalent of n-butyllithium (1.1 eq) is added at -78 °C, and the mixture is allowed to warm to room temperature over 30 minutes. The solution is then re-cooled to -78 °C.

  • Protonation and Workup: The reaction is quenched by the addition of tert-butanol (B103910) (2.0 eq). The mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Julia-Kocienski Olefination

Renowned for its high E-selectivity, this reaction involves the coupling of a heteroaryl sulfone with an aldehyde.[1][2][3][4][5]

Protocol:

  • Sulfone Deprotonation: To a solution of 1-heptyl-1H-tetrazol-5-yl sulfone (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq, 1.0 M in THF) is added dropwise. The solution is stirred for 30 minutes.

  • Aldehyde Addition: A solution of 10-hydroxydecanal (1.0 eq), protected as its tetrahydropyranyl (THP) ether, in anhydrous THF is added slowly to the sulfone anion solution. The reaction is stirred at -78 °C for 3 hours.

  • Workup and Deprotection: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude THP-protected product is then dissolved in methanol, and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) is added. The mixture is stirred at 55 °C for 4 hours to remove the THP protecting group.

  • Purification: After removal of the solvent, the residue is purified by flash column chromatography on silica gel to yield pure this compound.

Cross-Metathesis

This powerful carbon-carbon bond-forming reaction utilizes a ruthenium catalyst to couple two smaller alkenes.[6]

Protocol:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, 1-undecene (1.5 eq) and 7-octen-1-ol (1.0 eq) are dissolved in anhydrous dichloromethane (B109758) (DCM).

  • Catalyst Addition: Grubbs' second-generation catalyst (2 mol%) is added to the solution.

  • Reaction Progress: The reaction mixture is stirred at 40 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Purification: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound.

Sonogashira Coupling and Stereoselective Reduction

This two-step sequence first forms a C-C triple bond, which is then selectively reduced to an E-double bond.[7][8]

Protocol:

  • Sonogashira Coupling: To a solution of 10-undecyn-1-ol (1.0 eq) and (E)-1-iodo-1-hexene (1.1 eq) in a mixture of triethylamine (B128534) and THF (1:1) are added dichlorobis(triphenylphosphine)palladium(II) (3 mol%) and copper(I) iodide (5 mol%) under an argon atmosphere. The reaction mixture is stirred at room temperature for 6 hours. The mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the enyne intermediate.

  • Reduction: The enyne intermediate is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium aluminum hydride (LiAlH4) (1.5 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give this compound.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.

Wittig_Schlosser Heptyl_halide Heptyl Halide Phosphonium_salt Heptyltriphenylphosphonium Bromide Heptyl_halide->Phosphonium_salt SN2 PPh3 PPh3 PPh3->Phosphonium_salt Ylide Phosphonium Ylide Phosphonium_salt->Ylide Deprotonation BuLi1 n-BuLi BuLi1->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde 10-Oxodecanal Aldehyde->Betaine Nucleophilic Addition Threo_betaine Threo-Betaine Betaine->Threo_betaine Deprotonation/ Isomerization BuLi2 n-BuLi BuLi2->Threo_betaine Product This compound Threo_betaine->Product Protonation/ Elimination tBuOH t-BuOH tBuOH->Product

Caption: Wittig-Schlosser modification workflow.

Julia_Kocienski Sulfone 1-Heptyl-1H-tetrazol-5-yl Sulfone Sulfone_anion Sulfone Anion Sulfone->Sulfone_anion Deprotonation KHMDS KHMDS KHMDS->Sulfone_anion Adduct Alkoxy Sulfone Adduct Sulfone_anion->Adduct Protected_aldehyde 10-(THP-oxy)decanal Protected_aldehyde->Adduct Addition Smiles Smiles Rearrangement Adduct->Smiles Elimination SO2 Elimination Smiles->Elimination Protected_product THP-protected This compound Elimination->Protected_product Product This compound Protected_product->Product Deprotection Deprotection PPTS, MeOH Deprotection->Product

Caption: Julia-Kocienski olefination pathway.

Cross_Metathesis Undecene 1-Undecene Metathesis_cycle Catalytic Cycle (Metathesis) Undecene->Metathesis_cycle Octenol 7-Octen-1-ol Octenol->Metathesis_cycle Grubbs_cat Grubbs' Catalyst Grubbs_cat->Metathesis_cycle Product This compound Metathesis_cycle->Product Ethylene Ethylene (byproduct) Metathesis_cycle->Ethylene

Caption: Cross-metathesis reaction overview.

Sonogashira_Reduction Iodohexene (E)-1-Iodo-1-hexene Coupling Sonogashira Coupling Iodohexene->Coupling Undecynol 10-Undecyn-1-ol Undecynol->Coupling Pd_Cu_cat Pd/Cu Catalysts Pd_Cu_cat->Coupling Enyne En-yne Intermediate Coupling->Enyne Reduction Reduction Enyne->Reduction LiAlH4 LiAlH4 LiAlH4->Reduction Product This compound Reduction->Product

Caption: Sonogashira coupling and reduction sequence.

References

Comparative Guide to Validating the Absolute Configuration of Chiral 10(E)-Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the precise determination of a chiral molecule's absolute configuration is a critical step, profoundly influencing its biological activity and pharmacological properties. This guide provides a comparative analysis of established methods for validating the absolute configuration of chiral secondary alcohols, using the hypothetical chiral 10(E)-Heptadecenol as an exemplar. We present detailed experimental protocols, data-driven comparisons, and visual workflows to assist in selecting the most appropriate validation strategy.

Comparative Analysis of Analytical Methods

The determination of the absolute stereochemistry of a chiral center can be approached through several robust analytical techniques. The choice of method often depends on the nature of the sample, available instrumentation, and the required level of certainty. Below is a comparison of the most common methods.[1][2][3][4]

Method Principle Advantages Limitations Typical Sample Amount
Mosher's Ester Analysis (NMR) Derivatization with chiral Mosher's acid ((R)- and (S)-MTPA) to form diastereomers with distinct NMR chemical shifts. The differences in these shifts (Δδ) reveal the configuration.[1][5][6]- Does not require crystallization.[7] - High reliability for secondary alcohols.[5] - Can be performed on a small scale.- Requires chemical derivatization, which may be challenging for sterically hindered alcohols. - Analysis can be complex for molecules with multiple chiral centers or conformational flexibility.[8]1-5 mg
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms.- Provides an unambiguous and definitive assignment of the absolute configuration.[3]- Requires a suitable single crystal, which can be difficult to obtain.[4][7] - Not applicable to non-crystalline (amorphous) solids or liquids.<1 mg (if a good crystal is available)
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a computationally predicted spectrum.[4]- Non-destructive. - Applicable to a wide range of samples (solutions, liquids, solids).[4] - Does not require derivatization.- Requires specialized instrumentation. - Relies on accurate quantum chemical calculations for interpretation.[4]1-10 mg
Competing Enantioselective Conversion (CEC) Kinetic resolution of the chiral alcohol using two enantiomers of a chiral reagent in parallel reactions. The relative reaction rates, often analyzed by TLC or NMR, indicate the configuration.[2][9][10][11]- Fast and requires simple laboratory equipment (TLC).[9][10][12] - Utilizes micromole quantities of the alcohol.[2][10]- Indirect method that relies on a well-established kinetic resolution model. - May require optimization of reaction conditions.<1 mg

Experimental Protocol: Mosher's Ester Analysis

This protocol details the widely used NMR-based method for determining the absolute configuration of a chiral secondary alcohol.[5]

1. Materials:

  • Chiral alcohol (e.g., this compound) (approx. 2 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

2. Procedure:

a. Preparation of the (S)-MTPA Ester:

  • In an NMR tube, dissolve approximately 1 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃ containing a catalytic amount of DMAP.

  • Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the solution.

  • Seal the tube and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.

  • Acquire a ¹H NMR spectrum of the resulting (S)-MTPA ester.

b. Preparation of the (R)-MTPA Ester:

  • Repeat the procedure described in step 2a using a fresh 1 mg sample of the chiral alcohol and (S)-MTPA-Cl.

  • Acquire a ¹H NMR spectrum of the resulting (R)-MTPA ester.

3. Data Analysis:

  • Assign the proton signals in the ¹H NMR spectra of both the (R)- and (S)-MTPA esters. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

  • For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .[1]

  • Map the Δδ values onto a conformational model of the MTPA esters. Protons with positive Δδ values are positioned on one side of the MTPA phenyl group, and those with negative Δδ values are on the other.

  • Based on the established model where the phenyl group of the MTPA moiety shields adjacent protons, the absolute configuration of the alcohol's stereocenter can be deduced.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical flows, the following diagrams are provided.

Mosher's_Method_Workflow cluster_R (R)-MTPA Ester Synthesis cluster_S (S)-MTPA Ester Synthesis Alcohol_R Chiral Alcohol Ester_R (R)-MTPA Ester Alcohol_R->Ester_R Reagent_R (S)-MTPA-Cl Reagent_R->Ester_R NMR_R ¹H NMR Spectrum Ester_R->NMR_R Analysis Calculate Δδ = δS - δR NMR_R->Analysis Alcohol_S Chiral Alcohol Ester_S (S)-MTPA Ester Alcohol_S->Ester_S Reagent_S (R)-MTPA-Cl Reagent_S->Ester_S NMR_S ¹H NMR Spectrum Ester_S->NMR_S NMR_S->Analysis Conclusion Determine Absolute Configuration Analysis->Conclusion

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Method_Comparison cluster_Methods cluster_Outputs Start Validate Absolute Configuration of Chiral Alcohol Mosher Mosher's Method (NMR) Start->Mosher XRay X-ray Crystallography Start->XRay VCD VCD Spectroscopy Start->VCD CEC CEC Method Start->CEC NMR_Data Δδ Values Mosher->NMR_Data Crystal_Data 3D Structure XRay->Crystal_Data VCD_Spectrum Experimental vs. Calculated Spectra VCD->VCD_Spectrum TLC_NMR_Data Reaction Rates CEC->TLC_NMR_Data Conclusion Assigned Absolute Configuration (R/S) NMR_Data->Conclusion Crystal_Data->Conclusion VCD_Spectrum->Conclusion TLC_NMR_Data->Conclusion

Caption: Comparison of major methods for absolute configuration determination.

References

Unveiling the Bioactivity of 10(E)-Heptadecenol: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavioral impact of semiochemicals is paramount. This guide provides a comparative framework for confirming the activity of 10(E)-Heptadecenol, a lesser-known compound associated with insect communication, by contextualizing it within established behavioral assays for well-characterized pheromones.

While specific quantitative data on the behavioral effects of this compound are not extensively available in publicly accessible literature, its structural similarity to known insect pheromones suggests its potential role in modulating insect behavior. This guide outlines the standard behavioral assays used to characterize queen pheromones in the honey bee (Apis mellifera), providing a robust template for the investigation of this compound and its comparison with established pheromonal components.

Key Behavioral Assays for Pheromone Activity

The primary methods to assess the bioactivity of queen pheromones in honey bees include the queen retinue bioassay and the worker ovary development inhibition assay. These assays provide quantitative measures of a compound's ability to elicit specific and crucial behaviors related to social organization and reproduction within the colony.

1. Queen Retinue Bioassay:

This laboratory-based assay measures the attractiveness of a chemical substance to worker bees, mimicking the natural formation of a "retinue" of attendants around the queen. The number of workers attracted to a lure treated with the test compound is a direct measure of its releaser effect.

2. Worker Ovary Development Inhibition Assay:

This assay assesses the primer effect of a compound on worker bee physiology. In the absence of a queen and her pheromones, worker bees can develop their ovaries and lay eggs. The degree to which a test compound inhibits this development provides a measure of its ability to regulate worker reproduction.

Comparative Data Presentation

Due to the absence of specific published data for this compound, the following tables present a hypothetical comparison with (E)-9-oxodec-2-enoic acid (9-ODA), a major and well-studied component of the honey bee queen mandibular pheromone (QMP). These tables are structured to illustrate how experimental data for this compound would be presented and compared against a known standard.

Table 1: Hypothetical Results of Queen Retinue Bioassay

Treatment GroupConcentration (Queen Equivalents*)Mean Number of Attracted Workers (± SE)Statistical Significance (p-value vs. Control)
Control (Solvent) N/A1.2 ± 0.3N/A
This compound 1.0Data Not AvailableTo be determined
0.1Data Not AvailableTo be determined
0.01Data Not AvailableTo be determined
(E)-9-Oxodec-2-enoic acid (9-ODA) 1.010.5 ± 1.1< 0.001
0.17.8 ± 0.9< 0.01
0.014.3 ± 0.6< 0.05

Queen Equivalents (Qeq) represent the amount of a substance typically found on a single queen.

Table 2: Hypothetical Results of Worker Ovary Development Inhibition Assay

Treatment GroupConcentration (µ g/day )Mean Ovary Activation Score (± SE)Percentage of Workers with Developed Ovaries (%)Statistical Significance (p-value vs. Control)
Control (Queenless) N/A3.8 ± 0.285%N/A
This compound 100Data Not AvailableData Not AvailableTo be determined
10Data Not AvailableData Not AvailableTo be determined
(E)-9-Oxodec-2-enoic acid (9-ODA) 1001.1 ± 0.115%< 0.001
101.9 ± 0.235%< 0.01
Positive Control (Live Queen) N/A0.5 ± 0.15%< 0.001

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of behavioral assays.

Protocol 1: Queen Retinue Bioassay

Objective: To quantify the attractiveness of a test compound to worker honey bees.

Materials:

  • Cages of young worker bees (50-100 bees per cage).

  • Test compound (e.g., this compound) and positive control (e.g., 9-ODA) dissolved in a suitable solvent (e.g., hexane).

  • Inert lures (e.g., glass beads or small pieces of filter paper).

  • Observation arena.

  • Video recording equipment.

Procedure:

  • Preparation of Lures: Apply a standardized dose of the test compound, positive control, or solvent-only control to the lures and allow the solvent to evaporate.

  • Acclimatization: Introduce a cage of worker bees into the observation arena and allow them to acclimatize for a set period (e.g., 15 minutes).

  • Introduction of Lure: Introduce the prepared lure into the center of the cage.

  • Observation: Record the number of bees in direct contact with or within a defined proximity (e.g., 1 cm) of the lure at regular intervals (e.g., every minute for 10 minutes).

  • Data Analysis: Calculate the mean number of attracted workers for each treatment group. Perform statistical analysis (e.g., ANOVA) to compare the attractiveness of the different treatments.

Protocol 2: Worker Ovary Development Inhibition Assay

Objective: To determine the effect of a test compound on the physiological development of worker bee ovaries.

Materials:

  • Cages of newly emerged worker bees (e.g., 50 bees per cage).

  • Test compound and positive control mixed into a food source (e.g., sugar candy).

  • Incubator under controlled conditions (temperature and humidity).

  • Dissecting microscope and tools.

Procedure:

  • Colony Setup: Create queenless groups of newly emerged worker bees in cages.

  • Treatment Administration: Provide each cage with ad libitum access to a food source containing either the test compound, positive control, or no compound (negative control). A positive control group with a live queen should also be included.

  • Incubation: Maintain the cages in an incubator for a period sufficient for ovary development to occur in the absence of inhibitory pheromones (e.g., 10-14 days).

  • Dissection and Scoring: At the end of the incubation period, dissect a sample of bees from each cage and score their ovary development on a standardized scale (e.g., 0 for no development to 4 for fully developed eggs).

  • Data Analysis: Calculate the mean ovary activation score for each treatment group. Use appropriate statistical tests (e.g., Kruskal-Wallis test) to compare the levels of ovary inhibition between treatments.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described behavioral assays.

Retinue_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Prep_Bees Prepare Cages of Young Worker Bees Acclimatize Acclimatize Bees in Arena Prep_Bees->Acclimatize Prep_Lures Prepare Lures with Test Compounds Introduce_Lure Introduce Lure into Cage Prep_Lures->Introduce_Lure Acclimatize->Introduce_Lure Record_Behavior Record Worker Attraction Introduce_Lure->Record_Behavior Analyze_Data Calculate Mean Attraction Record_Behavior->Analyze_Data Compare_Groups Statistical Comparison of Treatments Analyze_Data->Compare_Groups

Caption: Workflow for the Queen Retinue Bioassay.

Ovary_Inhibition_Assay_Workflow cluster_setup Setup Phase cluster_treat Treatment Phase cluster_eval Evaluation Phase Setup_Cages Create Queenless Cages of Newly Emerged Bees Provide_Food Administer Treated Food to Cages Setup_Cages->Provide_Food Prep_Food Prepare Food with Test Compounds Prep_Food->Provide_Food Incubate Incubate Cages for 10-14 Days Provide_Food->Incubate Dissect_Bees Dissect Bees and Score Ovary Development Incubate->Dissect_Bees Analyze_Scores Calculate Mean Ovary Score Dissect_Bees->Analyze_Scores Stat_Analysis Statistically Compare Inhibition Levels Analyze_Scores->Stat_Analysis

Navigating Olfactory Conversations: A Comparative Guide to Synergistic and Antagonistic Semiochemical Effects

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Semiochemical Interactions

Semiochemicals are the chemical messengers that mediate interactions between organisms.[1] The behavioral or physiological response to these chemical cues is often not a simple dose-dependent reaction to a single compound. Instead, it is frequently the result of a complex interplay between multiple chemical components.[2] This interaction can be synergistic, where the combined effect of the compounds is greater than the sum of their individual effects, or antagonistic, where one compound inhibits or reduces the effect of another.[3][4] Understanding these nuanced interactions is critical for developing effective pest management strategies and for deciphering the neural underpinnings of behavior.[3]

This guide provides a comparative overview of synergistic and antagonistic effects in semiochemical communication, supported by quantitative experimental data and detailed methodologies.

Data Presentation: Quantifying Synergism and Antagonism

The efficacy of a semiochemical blend is highly dependent on the presence and relative ratios of its components.[3] Deviations from optimal ratios can lead to a significant decrease in attraction, demonstrating antagonism. Conversely, the combination of a primary pheromone with a host plant volatile can significantly enhance attraction, a classic example of synergism.[3]

The following tables summarize quantitative data from behavioral and electrophysiological studies, illustrating the powerful influence of synergy and antagonism in the common cutworm (Spodoptera litura).

Table 1: Behavioral Response of Spodoptera litura Males to Pheromone and Plant Volatile Blends in a Wind Tunnel Assay [5]

Treatment (Stimulus)Concentration% Attraction (Upwind flight and source contact)Effect vs. Pheromone Alone
Control (Solvent)-0%-
(Z9,E11)-14:OAc (Pheromone)10 ng45%Baseline
Benzaldehyde10 ng5%-
(Z9,E11)-14:OAc + Benzaldehyde10 ng + 10 ng75%Synergistic
Linalool10 ng8%-
(Z9,E11)-14:OAc + Linalool10 ng + 10 ng20%Antagonistic

Table 2: Electroantennogram (EAG) Response of Spodoptera litura Male Antennae to Semiochemical Blends [5]

Treatment (Stimulus)ConcentrationMean EAG Response (mV)Effect vs. Pheromone Alone
Control (Solvent)-0.1-
(Z9,E11)-14:OAc (Pheromone)10 ng1.2Baseline
Benzaldehyde10 ng0.3-
(Z9,E11)-14:OAc + Benzaldehyde10 ng + 10 ng1.8Synergistic
Linalool10 ng0.4-
(Z9,E11)-14:OAc + Linalool10 ng + 10 ng0.8Antagonistic

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation.

Wind Tunnel Bioassay

This bioassay is used to observe and quantify the behavioral response of insects to airborne semiochemicals under controlled conditions.[3]

Objective: To determine the attractiveness of individual semiochemicals and their blends to male Spodoptera litura.

Apparatus:

  • A glass or plexiglass wind tunnel with a controlled airflow (e.g., 0.5 m/s), temperature, and humidity.

  • A variable-speed fan to generate airflow.

  • Charcoal-filtered air intake to remove contaminants.

  • A flight chamber where the insect is released.

  • An odor source holder at the upwind end of the tunnel.

Procedure:

  • Compound Preparation: Solutions of the test compounds are prepared in a suitable solvent (e.g., hexane) at the desired concentrations. A specific volume (e.g., 10 µL) is applied to a filter paper strip. The solvent is allowed to evaporate completely.

  • Insect Preparation: Male moths are separated from females at the pupal stage to ensure sexual maturity and naivety. They are kept under a reversed photoperiod to be active during the testing period.

  • Bioassay: A single male moth is placed on a release platform at the downwind end of the tunnel. The filter paper with the test compound is placed in the odor source holder. The moth's flight behavior is observed for a set period (e.g., 5 minutes).

  • Data Collection: Key behaviors recorded include taking flight, upwind flight, zigzagging flight, and landing on the odor source.[3] The percentage of males exhibiting these behaviors is calculated for each treatment.

  • Data Analysis: Statistical analyses, such as chi-square tests or ANOVA, are used to compare the responses to different odor stimuli.[3]

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to volatile compounds, indicating the detection of the odorant by olfactory receptor neurons.[6][7]

Objective: To measure the antennal response of male Spodoptera litura to individual semiochemicals and their blends.

Apparatus:

  • Live, immobilized insect.

  • Micromanipulators.

  • Glass capillary electrodes filled with a conductive solution (e.g., saline).

  • A signal amplifier and a data acquisition system.

  • An odor delivery system (e.g., a Pasteur pipette with a filter paper containing the test compound).

Procedure:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect.[3] It is then mounted between two electrodes using a conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air from the pipette containing the test compound is introduced into this continuous airstream.

  • Recording: The change in electrical potential between the two electrodes is recorded as the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. Responses are typically normalized by subtracting the response to a solvent control.

Mandatory Visualizations

Signaling Pathway for Synergistic Olfactory Perception

The following diagram illustrates a simplified, conceptual signaling pathway for the synergistic perception of a pheromone and a plant volatile.

G cluster_neuron Olfactory Receptor Neuron P Pheromone OR1 Odorant Receptor 1 P->OR1 binds PV Plant Volatile OR2 Odorant Receptor 2 PV->OR2 binds GPCR1 G-protein (Gq) OR1->GPCR1 activates GPCR2 G-protein (Gs) OR2->GPCR2 activates PLC PLC GPCR1->PLC activates AC AC GPCR2->AC activates IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca_channel Ca++ Channel (TRP) IP3->Ca_channel opens CNG_channel CNG Channel cAMP->CNG_channel opens Depolarization Enhanced Depolarization (Synergy) Ca_channel->Depolarization CNG_channel->Depolarization Action Potential Firing Action Potential Firing Depolarization->Action Potential Firing G cluster_prep Compound Preparation cluster_bioassay Bioassays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_individual Prepare Individual Compounds behavioral Behavioral Assays (e.g., Wind Tunnel) prep_individual->behavioral ephys Electrophysiological Assays (e.g., EAG) prep_individual->ephys prep_blends Prepare Blends in Specific Ratios prep_blends->behavioral prep_blends->ephys prep_control Prepare Solvent Control prep_control->behavioral prep_control->ephys quantify Quantify Responses (% Attraction, mV) behavioral->quantify ephys->quantify stats Statistical Comparison (Blends vs. Individuals) quantify->stats determine_effect Determine Synergistic, Antagonistic, or Additive Effect stats->determine_effect

References

Cost-Benefit Analysis of 10(E)-Heptadecenol in Pest Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the cost-benefit analysis of 10(E)-Heptadecenol for pest control have revealed a significant lack of publicly available scientific literature detailing its specific applications, target pest species, and efficacy. While the chemical structure of this compound is known, its role as a primary active ingredient in commercially available pest control products or as a well-documented semiochemical for a specific insect pest could not be established through extensive searches of entomological and chemical ecology databases.

This guide, therefore, aims to provide a framework for such an analysis, outlining the necessary data and experimental protocols that would be required to assess the economic and environmental viability of this compound in a pest management program. We will also present a comparative overview of established pest control alternatives.

Data Presentation: A Framework for Comparison

To conduct a thorough cost-benefit analysis of this compound, quantitative data would need to be collected and organized for direct comparison with alternative methods. The following tables provide a template for the required data points.

Table 1: Efficacy Comparison of Pest Control Methods

MethodTarget Pest(s)Active Ingredient / AgentApplication RateEfficacy (% Mortality / Damage Reduction)Duration of ControlReference (Experimental Data)
This compound Data Not AvailableThis compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative 1 (e.g., Synthetic Insecticide) Specific Peste.g., PyrethroidManufacturer's Recommendation
Alternative 2 (e.g., Pheromone Lure) Specific PestPheromone Blend1 lure / trap
Alternative 3 (e.g., Biological Control) Specific Peste.g., Bacillus thuringiensis

Table 2: Cost-Benefit Analysis

MethodCost of Active Ingredient ($/ha)Application Cost ($/ha)Total Cost ($/ha)Yield Loss Prevention (%)Increase in Revenue ($/ha)Benefit-Cost RatioEnvironmental Impact Score (1-10)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative 1
Alternative 2
Alternative 3

Experimental Protocols

To generate the necessary data for the tables above, specific experimental protocols would need to be followed.

Efficacy Trials (Laboratory and Field)

Objective: To determine the efficacy of this compound in controlling a target pest population.

Methodology:

  • Dose-Response Bioassays (Laboratory):

    • Rear a colony of the target insect pest under controlled laboratory conditions.

    • Prepare serial dilutions of this compound in an appropriate solvent.

    • Apply the dilutions to a substrate (e.g., filter paper, leaf disc) and place individual insects in contact with the treated surface.

    • Record mortality or specific behavioral changes (e.g., attraction, repulsion, mating disruption) at set time intervals (e.g., 24, 48, 72 hours).

    • A control group with the solvent alone must be included.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) or EC50 (effective concentration to elicit a 50% response).

  • Field Trials:

    • Select a suitable field site with a known infestation of the target pest.

    • Establish multiple plots for each treatment group (different concentrations of this compound) and a control group (no treatment or placebo).

    • Apply the treatments according to a randomized block design to minimize environmental variability.

    • Monitor pest populations before and after treatment using appropriate sampling methods (e.g., insect traps, visual counts, sweep netting).

    • Assess crop damage levels in each plot.

    • Collect yield data at the end of the trial.

    • Statistical analysis (e.g., ANOVA) should be used to determine significant differences between treatments.

Mandatory Visualization

In the absence of specific data for this compound, we can visualize a hypothetical experimental workflow for its evaluation as a pest control agent.

Experimental_Workflow cluster_lab Laboratory Phase cluster_field Field Phase cluster_analysis Data Analysis lab_rearing Insect Rearing dose_response Dose-Response Bioassay lab_rearing->dose_response behavioral_assay Behavioral Assays lab_rearing->behavioral_assay plot_setup Field Plot Setup dose_response->plot_setup behavioral_assay->plot_setup application Treatment Application plot_setup->application monitoring Pest Population Monitoring application->monitoring yield_assessment Yield Assessment monitoring->yield_assessment statistical_analysis Statistical Analysis yield_assessment->statistical_analysis cost_benefit Cost-Benefit Analysis statistical_analysis->cost_benefit

Caption: Hypothetical workflow for evaluating this compound in pest control.

Signaling Pathways

If this compound were identified as a pheromone, its mechanism of action would involve binding to specific olfactory receptors in the insect's antennae, triggering a downstream signaling cascade that leads to a behavioral response.

Pheromone_Signaling_Pathway cluster_receptor Antennal Neuron cluster_cascade Signal Transduction cluster_response Cellular & Behavioral Response pheromone This compound receptor Odorant Receptor pheromone->receptor Binding g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential behavior Behavioral Response (e.g., Mating, Attraction) action_potential->behavior

Caption: Generalized pheromone signaling pathway in an insect.

Conclusion

While a definitive cost-benefit analysis of this compound in pest control cannot be provided at this time due to a lack of available data, this guide outlines the necessary framework for such an evaluation. Future research should focus on identifying the target pest species for this compound and conducting rigorous laboratory and field efficacy trials. This would enable a comprehensive comparison with existing pest control strategies and a thorough assessment of its potential role in integrated pest management programs. Researchers in the field of chemical ecology and pest management are encouraged to investigate the potential semiochemical properties of this compound to unlock its possible applications in sustainable agriculture.

Navigating Volatility: A Comparative Analysis of 10(E)-Heptadecenol and Other Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of long-chain alcohols is paramount for applications ranging from drug delivery systems to the formulation of complex biomaterials. This guide provides a comparative analysis of the volatility of 10(E)-Heptadecenol against other notable long-chain alcohols, supported by experimental data and detailed methodologies.

The volatility of a compound, fundamentally its tendency to vaporize, is a critical parameter influencing its storage, handling, and efficacy in various scientific applications. This property is intrinsically linked to the molecule's boiling point and vapor pressure. In the realm of long-chain alcohols, these characteristics are primarily dictated by the length of the carbon chain and the presence of unsaturation.

Comparative Volatility of Long-Chain Alcohols

The following table summarizes the boiling points and vapor pressures of this compound and a selection of other long-chain alcohols. A lower boiling point and higher vapor pressure are indicative of greater volatility.

Compound NameMolecular FormulaChain Length & UnsaturationBoiling Point (°C)Vapor Pressure
1-Dodecanol (Lauryl Alcohol)C12H26OC12:02591.13 x 10⁻⁴ kPa (at 25°C)
1-Tetradecanol (Myristyl Alcohol)C14H30OC14:02891.7 x 10⁻⁵ kPa (at 25°C)
1-Hexadecanol (Cetyl Alcohol)C16H34OC16:03441.3 x 10⁻⁷ kPa (at 25°C)
This compound C17H34O C17:1 323.0 ± 10.0 (Predicted) Not Experimentally Determined
1-HeptadecanolC17H36OC17:03243.5 x 10⁻⁷ kPa (at 20°C)
Oleyl AlcoholC18H36OC18:1~330 - 3609.3 x 10⁻⁵ mmHg (at 25°C)
Linoleyl AlcoholC18H34OC18:2153 - 154 (at 0.4 kPa)Not Available
1-Octadecanol (Stearyl Alcohol)C18H38OC18:0210 (at 2 kPa)Not Available
1-Eicosanol (Arachidyl Alcohol)C20H42OC20:0220 (at 0.4 kPa)Not Available

As evidenced by the data, a clear trend emerges: as the carbon chain length of saturated long-chain alcohols increases, the boiling point rises, and the vapor pressure decreases, signifying a reduction in volatility. This is attributed to the increased strength of intermolecular van der Waals forces.

The introduction of a double bond, as seen in this compound and Oleyl Alcohol, generally leads to a slight decrease in the boiling point compared to their saturated counterparts with the same carbon number. This is due to the "kink" in the carbon chain caused by the double bond, which can disrupt the packing of the molecules and slightly weaken the overall intermolecular forces. However, it is important to note that the predicted boiling point of this compound is very close to that of the saturated 1-Heptadecanol. For highly unsaturated alcohols like Linoleyl Alcohol (C18:2), the boiling point is significantly lower, indicating a more pronounced effect of multiple double bonds on reducing intermolecular attractions and increasing volatility.

Experimental Protocols for Volatility Determination

The accurate determination of boiling points and vapor pressures is crucial for comparing the volatility of long-chain alcohols. The following are detailed methodologies for key experiments.

Boiling Point Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The retention time of a compound in a GC system is related to its boiling point.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent) is used.

  • Sample Preparation: A dilute solution of the long-chain alcohol (e.g., 1 mg/mL) is prepared in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the heated injection port of the GC.

  • Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 350°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis: The time it takes for the alcohol to travel through the column and reach the detector is its retention time. By calibrating the system with a series of n-alkanes of known boiling points, the boiling point of the unknown alcohol can be accurately estimated.

Vapor Pressure Measurement by the Transpiration Method

The transpiration method is a reliable technique for determining the low vapor pressures of substances with low volatility.

Methodology:

  • Apparatus: A thermostatically controlled chamber containing a sample of the long-chain alcohol is used. A carrier gas (e.g., nitrogen or argon) is passed over the sample at a precisely controlled flow rate.

  • Saturation: The carrier gas becomes saturated with the vapor of the alcohol.

  • Trapping: The vapor-laden gas stream is then passed through a cold trap or an adsorbent material to capture the vaporized alcohol.

  • Quantification: The amount of condensed alcohol is determined gravimetrically or by a suitable analytical technique such as gas chromatography.

  • Calculation: The vapor pressure (P) is calculated using the following equation:

    P = (m / V) * (RT / M)

    where:

    • m = mass of the condensed alcohol

    • V = volume of the carrier gas passed

    • R = ideal gas constant

    • T = absolute temperature

    • M = molar mass of the alcohol

Signaling Pathways and Biological Relevance

Long-chain fatty alcohols are not merely structural components; they are also integral to various biological signaling and metabolic pathways. Understanding their role can provide context for their application in drug development and biomedical research.

Fatty_Alcohol_Metabolism Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Fatty_Aldehyde Fatty Aldehyde Fatty_Acyl_CoA->Fatty_Aldehyde Acyl-CoA Reductase Fatty_Alcohol Fatty Alcohol (e.g., this compound) Fatty_Aldehyde->Fatty_Alcohol Aldehyde Reductase Wax_Esters Wax Esters Fatty_Alcohol->Wax_Esters Wax Synthase Ether_Glycerolipids Ether Glycerolipids Fatty_Alcohol->Ether_Glycerolipids Alkyl-DHAP Synthase

Simplified metabolic pathway of fatty alcohol biosynthesis and its downstream products.

The diagram above illustrates a simplified pathway of fatty alcohol metabolism. Fatty acids are first activated to fatty acyl-CoAs, which are then reduced to fatty aldehydes and subsequently to fatty alcohols. These alcohols can then serve as precursors for the synthesis of other important lipids, such as wax esters and ether glycerolipids. These molecules play crucial roles in energy storage, membrane structure, and cell signaling. The specific functions of this compound within these pathways are an active area of research.

Safety Operating Guide

Proper Disposal of 10(E)-Heptadecenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 10(E)-Heptadecenol, a non-halogenated long-chain aliphatic alcohol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is essential.

Immediate Safety and Handling Considerations

Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a designated, sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. It is classified as a non-halogenated organic solid waste.

  • Waste Identification and Segregation:

    • Identify this compound waste for disposal. This includes unused pure chemical, contaminated materials (e.g., weighing boats, gloves, absorbent pads), and solutions containing the compound.

    • Crucially, segregate this waste into the "non-halogenated organic solids" waste stream.[1][2][3] Do not mix it with halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[2][4][5]

  • Container Selection and Labeling:

    • Use a designated, compatible, and leak-proof container for solid chemical waste provided by your EHS department.[6][7][8] The original product container, if empty and in good condition, can often be repurposed for its own waste.

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[7][9]

    • The label must be filled out completely and accurately, including:

      • The full chemical name: "this compound" (avoiding abbreviations or formulas).

      • The quantity of waste.

      • The date accumulation started.

      • The specific hazards (e.g., "Non-halogenated organic solid").

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][10]

    • The container must be kept securely closed at all times, except when adding waste.[1][7][10]

    • Ensure the storage area has secondary containment to capture any potential leaks.[7][11]

  • Arranging for Disposal:

    • Once the container is full or you have no further need to accumulate this waste, arrange for its collection by your institution's EHS or hazardous waste management team.

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online request form or a phone call.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [5][6][7] This is both a safety hazard and a regulatory violation.

Quantitative Data Summary

While specific disposal limits for this compound are not individually defined, general federal and institutional guidelines for hazardous waste accumulation apply.

ParameterGuidelineRegulation/Source
Maximum Accumulation Volume Up to 55 gallons of total hazardous wasteResource Conservation and Recovery Act (RCRA)[7][8]
Maximum "Acutely Toxic" Waste Up to 1 quart (for P-listed wastes)RCRA (Note: this compound is not typically P-listed)[7][8]
Container Headspace Leave at least 10% (or 1 inch) of headspace to allow for expansionGeneral Laboratory Best Practices[9]
pH of Commingled Solvents For commingled solvent waste, pH should generally be between 5.5 and 9.5Institutional Guidelines[5]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound as a waste product. The disposal procedures outlined are applicable to waste generated from any experimental workflow involving this compound. Researchers must assess their individual experiments to identify all waste streams and ensure proper segregation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_solid Is the waste a solid or contaminating a solid? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No non_halogenated_solid Collect in 'Non-Halogenated Organic Solids' Waste Container is_solid->non_halogenated_solid Yes aqueous_waste Is the solvent aqueous? is_solution->aqueous_waste Yes label_container Label container with full chemical name and hazards non_halogenated_solid->label_container non_halogenated_liquid Collect in 'Non-Halogenated Organic Liquids' Waste Container non_halogenated_liquid->label_container halogenated_waste Is the solvent halogenated? aqueous_waste->halogenated_waste No aqueous_liquid Collect in 'Aqueous Waste' Container (if permitted) aqueous_waste->aqueous_liquid Yes halogenated_waste->non_halogenated_liquid No halogenated_liquid Collect in 'Halogenated Organic Liquids' Waste Container halogenated_waste->halogenated_liquid Yes halogenated_liquid->label_container aqueous_liquid->label_container store_saa Store sealed container in a designated Satellite Accumulation Area with secondary containment label_container->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS) store_saa->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling 10(E)-Heptadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 10(E)-Heptadecenol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar long-chain aliphatic alcohols and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and internal institutional safety protocols.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1 or EN 166
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)ASTM F739 or EN 374
Skin and Body Protection Laboratory coat or chemical-resistant apron---
Respiratory Protection Generally not required with adequate ventilation. If aerosols may be generated or ventilation is poor, use a NIOSH-approved respirator with an organic vapor cartridge.NIOSH or EN 14387

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard information.

  • Don appropriate PPE (lab coat, gloves, safety glasses) before handling the container.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and sources of ignition.

  • Consult the supplier's SDS for specific storage temperature recommendations.

Dispensing and Use:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure all necessary PPE is worn correctly.

  • Use only clean, compatible glassware and equipment (e.g., glass, stainless steel).

  • Avoid generating aerosols or dust.

  • In case of a spill, immediately contain the material with an inert absorbent (e.g., vermiculite, sand) and follow the disposal procedures outlined below.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated, labeled, and sealed waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Route:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

start Start: Review SDS and Protocol ppe 1. Don Personal Protective Equipment (PPE) start->ppe prep 2. Prepare Workspace (Fume Hood) ppe->prep retrieve 3. Retrieve Chemical from Storage prep->retrieve dispense 4. Dispense Required Amount retrieve->dispense experiment 5. Perform Experiment dispense->experiment cleanup 6. Clean Workspace and Equipment experiment->cleanup waste 7. Dispose of Waste (Chemical and Contaminated PPE) cleanup->waste store 8. Return Chemical to Storage waste->store remove_ppe 9. Doff and Dispose/Clean PPE store->remove_ppe end End remove_ppe->end

Caption: Workflow for safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.